2-(Benzylamino)-5-iodonicotinic acid
Description
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Properties
IUPAC Name |
2-(benzylamino)-5-iodopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O2/c14-10-6-11(13(17)18)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBSKVHDPIZBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=N2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202156 | |
| Record name | 5-Iodo-2-[(phenylmethyl)amino]-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001202156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190198-18-5 | |
| Record name | 5-Iodo-2-[(phenylmethyl)amino]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-2-[(phenylmethyl)amino]-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001202156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzylamino)-5-iodonicotinic acid
Foreword: Navigating the Unknowns in Drug Discovery
In the landscape of modern drug discovery and development, researchers are often faced with the challenge of characterizing novel chemical entities for which a comprehensive public domain dataset does not yet exist. This is the case for 2-(Benzylamino)-5-iodonicotinic acid, a molecule of potential interest. This guide is therefore structured not as a static data sheet, but as a dynamic methodological roadmap. It is intended for fellow researchers, scientists, and drug development professionals, providing a robust framework for the experimental determination of the core physicochemical properties of this compound. By synthesizing established analytical techniques with insights gleaned from structurally related molecules, this document serves as a practical whitepaper for bringing a new molecule from the bench to a well-understood preclinical candidate.
Molecular Structure and Its Implications
The foundational step in characterizing any new chemical entity is a thorough understanding of its molecular structure. The structure of 2-(Benzylamino)-5-iodonicotinic acid, with its combination of a carboxylic acid, a secondary amine, and an iodinated pyridine ring, immediately suggests several key physicochemical characteristics that will govern its behavior in biological systems.
Chemical Structure:
(Caption: Chemical structure of 2-(Benzylamino)-5-iodonicotinic acid)
The presence of both an acidic (carboxylic acid) and a basic (amino) group indicates amphoteric properties, suggesting that its solubility and partitioning behavior will be highly dependent on pH. The iodine atom, a large and lipophilic halogen, is expected to significantly influence the molecule's lipophilicity and potentially its metabolic stability. The benzyl group further contributes to the overall lipophilicity of the molecule.
Predicted Physicochemical Properties
| Physicochemical Property | Predicted Value/Range | Rationale and Comparative Insights |
| Molecular Weight | 354.14 g/mol | Calculated from the chemical formula (C13H10IN2O2). |
| Melting Point (°C) | 200 - 250 | Analogy with similar aromatic carboxylic acids and amino-pyridines suggests a relatively high melting point due to potential for strong intermolecular hydrogen bonding and crystalline packing. For instance, some 5-substituted pyrimido[4,5-c]quinoline derivatives, which share some structural motifs, exhibit melting points in the 204–254 °C range[1]. |
| Aqueous Solubility | Poor to moderate | The presence of both polar (carboxylic acid, amine) and non-polar (benzyl, iodo) groups suggests that solubility will be a critical parameter to determine. While the ionizable groups will enhance solubility at appropriate pH values, the overall lipophilicity may limit its intrinsic solubility in water. Many salicylanilides, another class of aromatic compounds with biological activity, are known for their low water solubility[2]. |
| LogP (Octanol-Water Partition Coefficient) | 2.5 - 4.0 | The significant lipophilic contributions of the benzyl and iodo substituents are expected to result in a relatively high LogP value, indicating a preference for lipid environments. This is a crucial parameter for predicting membrane permeability and potential for accumulation in fatty tissues. |
| pKa (Acid Dissociation Constant) | Carboxylic Acid: 4.0 - 5.0Pyridinium ion: 2.0 - 3.0 | The carboxylic acid pKa is expected to be in the typical range for aromatic carboxylic acids. The basicity of the pyridine nitrogen will be influenced by the electron-withdrawing effect of the iodine and the delocalization of the amino group's lone pair into the ring. The pKa of nicotinic acid itself is around 4.75[3]. |
Experimental Determination of Physicochemical Properties: A Methodological Guide
The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of 2-(Benzylamino)-5-iodonicotinic acid. The causality behind experimental choices is emphasized to ensure a self-validating system of characterization.
Solubility Determination
The solubility of a compound is a critical parameter that influences its absorption and formulation. Given the amphoteric nature of 2-(Benzylamino)-5-iodonicotinic acid, its solubility should be determined across a range of pH values.
Experimental Protocol: pH-Dependent Aqueous Solubility
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, and 10) using standard buffer systems (e.g., phosphate, citrate).
-
Sample Preparation: Add an excess of 2-(Benzylamino)-5-iodonicotinic acid to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the measured solubility as a function of pH.
Causality and Insights: This pH-solubility profile will be crucial for understanding the compound's likely behavior in the gastrointestinal tract and for selecting appropriate formulation strategies. The "like dissolves like" principle is a fundamental concept in predicting solubility behavior[4].
Workflow for Solubility Determination:
(Caption: Experimental workflow for pH-dependent solubility determination.)
Lipophilicity (LogP) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
Experimental Protocol: Shake-Flask Method
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of 2-(Benzylamino)-5-iodonicotinic acid in the aqueous phase (at a pH where it is sufficiently soluble, e.g., pH 7.4).
-
Partitioning: Mix a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol in a separatory funnel.
-
Equilibration: Shake the funnel for a set period (e.g., 30 minutes) to allow for partitioning.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).
Causality and Insights: The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of partitioning[5]. For high-throughput screening, HPLC-based methods can also be employed[6][7].
Ionization Constant (pKa) Determination
The pKa values of the acidic and basic functional groups are critical for predicting the ionization state of the molecule at different physiological pHs, which in turn affects its solubility, permeability, and target binding.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Dissolve a known amount of 2-(Benzylamino)-5-iodonicotinic acid in a suitable co-solvent system (e.g., water/methanol) if aqueous solubility is limited.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Acquisition: Record the pH as a function of the volume of titrant added.
-
Data Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa values correspond to the pH at the half-equivalence points. Alternatively, derivative plots can be used for more precise determination[8].
Causality and Insights: This method directly measures the buffering capacity of the ionizable groups, providing accurate pKa values. Spectrophotometric methods, which rely on the change in UV-Vis absorbance with pH, can also be used, particularly for compounds with chromophores near the ionizable groups.
Logical Relationship of Physicochemical Properties:
(Caption: Interrelationship of core physicochemical properties and their impact on ADME.)
Spectral Characterization
Spectroscopic analysis provides confirmation of the chemical structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the connectivity of atoms and the overall structure. The chemical shifts will be influenced by the electronic environment of the protons and carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the C=O stretch of the carboxylic acid, the N-H stretch of the secondary amine, and aromatic C-H stretches. The NIST WebBook provides reference spectra for related compounds like 2-(Benzylamino)-5-nitropyridine which can serve as a guide[9].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecule, confirming its elemental composition.
Potential Biological Activity and Future Directions
While the primary focus of this guide is on the physicochemical properties, it is important to consider the potential biological relevance of 2-(Benzylamino)-5-iodonicotinic acid. Nicotinic acid and its derivatives are known to have a wide range of biological activities[10]. The benzylamino substituent is also found in various biologically active molecules, including kinase inhibitors[1]. The presence of these pharmacophores suggests that 2-(Benzylamino)-5-iodonicotinic acid could be a candidate for screening in various biological assays. A thorough understanding of its physicochemical properties is the first and most critical step in its journey as a potential therapeutic agent[11].
References
-
Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. MDPI. Available at: [Link]
-
2-Benzylamino-5-nitropyridine | C12H11N3O2 | CID 261542 - PubChem. NIH. Available at: [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]
-
Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Available at: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. NIH. Available at: [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]
-
2-(Benzylamino)-5-nitropyridine - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
-
Nicotinic Acid | C6H5NO2 | CID 938 - PubChem. NIH. Available at: [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]
-
LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]
-
Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.ws [chem.ws]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. agilent.com [agilent.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]
- 9. 2-(Benzylamino)-5-nitropyridine [webbook.nist.gov]
- 10. mdpi.com [mdpi.com]
- 11. accio.github.io [accio.github.io]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(Benzylamino)-5-iodonicotinic Acid: A Proposed Framework
Preamble for the Research Professional
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the novel compound 2-(Benzylamino)-5-iodonicotinic acid. As of the date of this publication, the specific mechanism of action for this molecule has not been elucidated in publicly accessible scientific literature. Therefore, this guide adopts a dual-pronged approach rooted in scientific integrity.
Firstly, it presents a theoretically grounded, hypothetical mechanism of action based on a detailed structural analysis of the compound and its relationship to known pharmacophores. This serves as a rational starting point for investigation.
Secondly, and more critically, it provides a robust, multi-phase experimental workflow designed to systematically uncover, validate, and characterize the compound's true biological target(s) and downstream signaling pathways. This section is intended to be a practical, field-proven guide for initiating a comprehensive research program. Every proposed protocol is designed as a self-validating system, ensuring the generation of reliable and reproducible data.
Part 1: Structural Deconstruction and Formulation of a Primary Hypothesis
The molecular architecture of 2-(Benzylamino)-5-iodonicotinic acid provides the foundational clues to its potential biological activity. A rigorous analysis of its constituent moieties allows for the formulation of an initial, testable hypothesis.
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The Nicotinic Acid Core: The central pyridine-3-carboxylic acid scaffold is the most salient feature. Nicotinic acid (Niacin, Vitamin B3) is a well-characterized endogenous ligand for a class of G-protein coupled receptors, most notably the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A. This receptor is primarily expressed on adipocytes and immune cells, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
The 2-Benzylamino Group: The substitution of an amino group at the 2-position, further functionalized with a benzyl group, significantly alters the electronic and steric profile compared to the parent nicotinic acid. This large, lipophilic benzyl group could serve multiple functions:
-
Enhanced Binding Affinity: It may engage with hydrophobic pockets within the target receptor, potentially increasing binding affinity and residence time.
-
Altered Selectivity: It could confer selectivity for or against different receptor subtypes or even direct the molecule to entirely different classes of targets.
-
Pharmacokinetic Modulation: This group will influence the compound's solubility, membrane permeability, and metabolic stability.
-
-
The 5-Iodo Substituent: The heavy halogen at the 5-position is another critical modification.
-
Increased Potency: Halogen atoms, particularly iodine, can form halogen bonds with electron-donating atoms (like oxygen in a carbonyl group) on a protein target, which can significantly enhance binding affinity.
-
Metabolic Blocker: The iodo group can act as a metabolic shield, preventing enzymatic degradation at that position and potentially prolonging the compound's half-life.
-
Primary Hypothesis:
Based on the nicotinic acid core, the primary hypothesis is that 2-(Benzylamino)-5-iodonicotinic acid acts as a modulator of the HCA2 (GPR109A) receptor. The benzylamino and iodo substitutions are hypothesized to enhance its potency and modify its selectivity profile compared to nicotinic acid. A potential downstream effect would be the Gαi-mediated inhibition of adenylyl cyclase and a subsequent decrease in cellular cAMP levels.
Part 2: A Phased Experimental Strategy for Mechanism of Action Elucidation
This section outlines a logical, sequential workflow to systematically investigate the mechanism of action, from initial target discovery to in-depth pathway analysis.
Phase 1: Target Identification and Validation
The initial and most critical phase is to identify the direct molecular target(s) of the compound. A dual approach, combining computational and experimental screening, is recommended for comprehensiveness.
A. In Silico Target Prediction (Hypothesis-Driven)
This computational approach serves to refine our primary hypothesis.
-
Methodology: Molecular docking simulations will be performed using the crystal structure of HCA2 (e.g., PDB ID: 6B83) and a library of other related G-protein coupled receptors.
-
Causality behind Experimental Choice: This is a cost-effective and rapid method to predict the binding pose and estimate the binding free energy of the compound to our primary hypothetical target. Comparing the docking scores across multiple receptors can provide an early indication of selectivity.
-
Self-Validating System: The docking protocol must include re-docking of the co-crystallized ligand to validate the accuracy of the docking algorithm and scoring function (typically requiring an RMSD of <2.0 Å).
B. Unbiased In Vitro Target Screening (Hypothesis-Generating)
This experimental approach is crucial as the compound may act on an entirely unexpected target.
-
Methodology: A broad-based pharmacological screen is the gold standard. Services such as the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) or commercial vendors (e.g., Eurofins, DiscoverX) offer panels of hundreds of receptors, ion channels, and enzymes. The compound is typically tested at a fixed concentration (e.g., 10 µM) in radioligand binding assays.
-
Causality behind Experimental Choice: This unbiased screen casts the widest possible net and is the most effective way to identify novel targets that would not be predicted by hypothesis-driven approaches. A significant percent inhibition (>50%) in a primary screen is considered a "hit."
-
Self-Validating System: Any identified "hits" must be validated through concentration-response curves to determine the binding affinity (Ki). The use of well-characterized reference compounds in the same assay provides a positive control for assay performance.
Experimental Workflow: Target Identification
Caption: Workflow for identifying molecular targets.
Phase 2: Functional Characterization and Cellular Activity
Once a validated target is identified, the next step is to determine the functional consequence of the compound binding to its target in a cellular context.
A. Target-Specific Functional Assays
-
Methodology (Example for HCA2): A cAMP assay is the most direct functional readout for a Gαi-coupled receptor like HCA2. This can be performed using various commercial kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence (e.g., Promega's cAMP-Glo™). Cells expressing HCA2 (e.g., CHO-K1 or HEK293 stable cell lines) are first stimulated with forskolin (an adenylyl cyclase activator) and then treated with varying concentrations of 2-(Benzylamino)-5-iodonicotinic acid.
-
Causality behind Experimental Choice: This assay directly measures the downstream consequence of receptor activation (or inhibition). It allows for the classification of the compound as an agonist, antagonist, or inverse agonist and the determination of its potency (EC50 or IC50).
-
Self-Validating System: The assay must include a known agonist (e.g., nicotinic acid) as a positive control and a known antagonist as a negative control to ensure the cellular response is specifically mediated by the target receptor.
Quantitative Data Summary: Functional Assay
| Compound | Assay Type | Cell Line | Potency (EC50/IC50) | Modality |
| Nicotinic Acid (Control) | cAMP Inhibition | CHO-HCA2 | ~300 nM | Agonist |
| 2-(Benzylamino)-5-iodonicotinic acid | cAMP Inhibition | CHO-HCA2 | To be determined | To be determined |
B. Phenotypic Screening
-
Methodology: Assess the compound's effect on a relevant cellular process. For example, given HCA2's role in immunology, one could measure the inhibition of lipopolysaccharide (LPS)-induced TNF-α release from human peripheral blood mononuclear cells (PBMCs).
-
Causality behind Experimental Choice: This links the molecular mechanism to a tangible biological outcome and provides insight into the potential therapeutic application of the compound.
-
Self-Validating System: The experiment should be repeated in the presence of a selective antagonist for the identified target. If the compound's phenotypic effect is blocked by the antagonist, it confirms that the effect is target-mediated.
Experimental Protocol: cAMP HTRF Assay
-
Cell Plating: Seed CHO-HCA2 cells in a 384-well white plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of 2-(Benzylamino)-5-iodonicotinic acid in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Assay Procedure:
-
Aspirate the culture medium from the cells.
-
Add 5 µL of the compound serial dilution.
-
Add 5 µL of forskolin (at a final concentration of 1 µM).
-
Incubate at room temperature for 30 minutes.
-
-
Detection:
-
Add 5 µL of HTRF cAMP-d2 detection reagent.
-
Add 5 µL of HTRF anti-cAMP-cryptate detection reagent.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm. Calculate the ratio and convert to cAMP concentration using a standard curve.
Phase 3: Downstream Signaling Pathway Analysis
This phase aims to map the broader signaling cascade initiated by the compound-target interaction.
A. Global "Omics" Analysis
-
Methodology: Treat a relevant cell line (e.g., primary human macrophages) with the compound or vehicle control for a defined period (e.g., 6 hours). Extract RNA for RNA-sequencing (transcriptomics) or protein for mass spectrometry-based proteomics.
-
Causality behind Experimental Choice: This provides an unbiased, global view of the changes in gene or protein expression induced by the compound, allowing for the identification of regulated pathways using bioinformatics tools like Gene Set Enrichment Analysis (GSEA).
-
Self-Validating System: Key hits from the omics data must be validated by an orthogonal method. For example, if RNA-seq shows upregulation of an anti-inflammatory gene, this should be confirmed by RT-qPCR.
B. Targeted Pathway Validation (Western Blotting)
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Methodology: Based on the omics data or the known signaling of the target, specific pathways can be interrogated. For HCA2, one would expect modulation of the MAPK/ERK pathway. Cells would be treated with the compound for various time points, and cell lysates would be analyzed by Western blot using antibodies against total ERK and phosphorylated ERK (p-ERK).
-
Causality behind Experimental Choice: Western blotting is a robust and semi-quantitative method to confirm the activation or inhibition of specific signaling proteins, providing direct evidence of pathway modulation.
-
Self-Validating System: A loading control (e.g., β-actin or GAPDH) is mandatory to ensure equal protein loading. The use of positive and negative controls (e.g., a known activator of the pathway) is also essential.
Hypothetical Signaling Pathway
Caption: Hypothetical HCA2 signaling cascade.
References
-
Ahmed, K., et al. (2009). GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors . Trends in Pharmacological Sciences, 30(11), 557-562. [Link]
-
Southern, C., et al. (2013). The Psychoactive Drug Screening Program (PDSP) at the University of North Carolina: A Resource for Novel Drug Discovery . ASSAY and Drug Development Technologies, 11(5), 266-270. [Link]
-
Gabriel, D., et al. (2008). HTRF Technology . ASSAY and Drug Development Technologies, 6(4), 573-580. [Link]
-
Subramanian, A., et al. (2005). Gene set enrichment analysis: A knowledge-based approach for interpreting genome-wide expression profiles . Proceedings of the National Academy of Sciences, 102(43), 15545-15550. [Link]
Deconvoluting the Pharmacological Landscape of 2-(Benzylamino)-5-iodonicotinic acid: A Roadmap to Target Identification and Validation
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the identification and validation of potential biological targets for the novel compound, 2-(Benzylamino)-5-iodonicotinic acid. While direct biological data for this specific molecule is not yet publicly available, its structure—a composite of a nicotinic acid core, a benzylamine substituent, and a strategic iodine modification—offers a compelling basis for formulating rational hypotheses about its molecular interactions. By deconstructing the molecule into these key pharmacophores, we can infer potential activities based on well-documented structure-activity relationships (SAR) of related compounds. This guide presents a multi-pronged strategy for elucidating the compound's mechanism of action (MoA), beginning with broad, unbiased screening and progressing to rigorous, target-specific validation assays. We furnish detailed, field-proven protocols and logical workflows designed for researchers, scientists, and drug development professionals to systematically explore the compound's therapeutic potential.
Introduction: A Molecule of Inferred Potential
The structure of 2-(Benzylamino)-5-iodonicotinic acid is a deliberate amalgamation of moieties with known biological relevance. Understanding these components is key to designing an effective target discovery campaign.
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The Nicotinic Acid Scaffold: As a bioisostere of Vitamin B3, this core is famously associated with lipid-lowering effects through the activation of the G-protein coupled receptor GPR109A.[1] Derivatives of nicotinic acid are diverse, exhibiting activities ranging from anti-inflammatory to antimicrobial, and their development as multifunctional pharmacophores is an active area of research.[2][3][4] The pyridine nitrogen also presents a potential interaction point, capable of coordinating with metal ions in enzyme active sites, such as the heme iron in cytochrome P450 enzymes.[5]
-
The Benzylamine Substituent: This functional group is prevalent in a wide array of pharmaceuticals and biologically active molecules.[6] It is a common structural motif in ligands for serotonin (5-HT) receptors and has been incorporated into potent enzyme inhibitors targeting pathways crucial for cancer cell survival and DNA repair, such as Ubiquitin-Specific Protease 1 (USP1).[7][8] Furthermore, certain benzylamine-containing compounds have demonstrated direct cytotoxic effects, inducing apoptosis in cancer cell lines.[9][10]
-
The 5-Iodo Modification: Halogenation is a classic medicinal chemistry strategy to modulate a compound's physicochemical properties, including lipophilicity and metabolic stability. The iodine atom, in particular, can form strong halogen bonds, a type of non-covalent interaction that can significantly enhance binding affinity and selectivity for a protein target. Additionally, iodide ions themselves have been noted to inhibit certain enzymes, such as phosphatidylcholine-specific phospholipase C (PC-PLC).[11]
This structural analysis leads to the hypothesis that 2-(Benzylamino)-5-iodonicotinic acid is a multifunctional molecule with the potential to engage with several distinct target classes. The primary objective of this guide is to provide a systematic approach to identify these targets and validate their relevance to the compound's bioactivity.
A Strategic Workflow for Target Identification and Validation
A successful target identification campaign requires a logical, multi-layered approach that moves from broad, unbiased methods to specific, hypothesis-driven validation. The causality behind this workflow is to cast a wide net initially to capture all potential interactions and then systematically filter and validate these "hits" to identify the most biologically relevant target(s).
Caption: General workflow for small molecule target identification.
Unbiased Target Discovery: Affinity-Based Proteomics
The most robust method for identifying the direct binding partners of a small molecule from a complex biological sample (e.g., cell lysate) is affinity chromatography coupled with mass spectrometry (MS). This approach provides an unbiased survey of potential targets.
Protocol 1: Affinity Chromatography-Mass Spectrometry
Principle: The compound of interest is immobilized on a solid support (e.g., agarose beads) to create an "affinity matrix." This matrix is then used as bait to "pull down" interacting proteins from a cell lysate. After washing away non-specific binders, the specifically bound proteins are eluted and identified by high-resolution mass spectrometry.
Step-by-Step Methodology:
-
Probe Synthesis:
-
Synthesize an analog of 2-(Benzylamino)-5-iodonicotinic acid that incorporates a linker arm suitable for conjugation to the affinity resin. The linker should be attached at a position determined by SAR studies to be non-essential for biological activity. A common strategy is to attach a linker to the carboxyl group.
-
Causality: Modifying the molecule is a necessary step for immobilization. Choosing a non-critical attachment point minimizes the risk that the linker will interfere with the compound's natural binding interactions.
-
-
Immobilization:
-
Covalently attach the linker-modified compound to NHS-activated Sepharose beads or similar solid support according to the manufacturer's protocol.
-
Create a control matrix by "capping" the beads with a small, inert molecule (e.g., ethanolamine) to block the reactive groups. This control is critical for distinguishing specific binders from proteins that non-specifically adhere to the matrix itself.
-
-
Lysate Preparation:
-
Culture cells of interest (e.g., a cancer cell line where phenotypic activity was observed) and harvest.
-
Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris. Determine the total protein concentration using a BCA or Bradford assay.
-
-
Affinity Pull-Down:
-
Incubate a defined amount of total protein (typically 1-5 mg) with the compound-conjugated beads and the control beads separately. Perform this incubation at 4°C for 2-4 hours with gentle rotation.
-
Competitive Elution (Optional but Recommended): In a parallel experiment, pre-incubate the lysate with an excess of the free, unmodified 2-(Benzylamino)-5-iodonicotinic acid before adding the compound-conjugated beads. True targets will be competed off the beads by the free compound.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A typical wash series involves progressively lower salt concentrations.
-
Elute the bound proteins. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer), a low pH buffer, or by competitive elution with a high concentration of the free compound.
-
-
Protein Identification by LC-MS/MS:
-
Separate the eluted proteins by SDS-PAGE. Excise the entire protein lane, perform in-gel trypsin digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database (e.g., UniProt Human).
-
Data Analysis: Prioritize protein "hits" that are significantly enriched in the compound pull-down compared to the control beads and that show reduced binding in the competitive elution experiment.
-
Hypothesis-Driven Target Validation
Data from unbiased proteomics, combined with SAR insights from the molecule's structure, allows for the generation of specific target hypotheses. The following sections detail experimental strategies for validating these potential targets.
Target Class: G-Protein Coupled Receptors (GPCRs)
Rationale: The nicotinic acid core makes GPCRs, particularly the niacin receptor GPR109A, a primary hypothetical target.[1][] The benzylamine moiety is a known scaffold for 5-HT receptor ligands.[7][13]
Experimental Validation Plan:
-
Primary Assays (Binding and Functional):
-
Radioligand Binding Assay: Test the ability of 2-(Benzylamino)-5-iodonicotinic acid to displace a known radiolabeled ligand from membranes prepared from cells overexpressing the target receptor (e.g., GPR109A, or a panel of 5-HT subtypes). This will determine the binding affinity (Ki).
-
Functional Assays:
-
-
Target Engagement in Cells:
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding. Increased protein stability at elevated temperatures in the presence of the compound indicates direct binding.
-
Caption: Hypothesized GPR109A signaling pathway.
Target Class: Enzymes
Rationale: Benzylamine derivatives are known to inhibit enzymes involved in cancer and DNA repair, such as USP1.[8][16] The 2-aminopyridine core is found in inhibitors of kinases like CK2, and the overall structure bears resemblance to scaffolds that inhibit phospholipases or tyrosinase.[17]
Experimental Validation Plan:
-
Primary Enzymatic Assays:
-
Screen the compound against a panel of purified enzymes based on structural hypotheses. For example:
-
USP1/UAF1 Assay: Use a fluorogenic substrate like Ubiquitin-Rhodamine110 to measure the deubiquitinating activity of the purified USP1/UAF1 complex.[8]
-
Tyrosinase Assay: Monitor the oxidation of L-DOPA to dopachrome spectrophotometrically.[18]
-
Kinase Panel Screen: Utilize a commercial service to screen the compound against a broad panel of kinases to identify potential hits and assess selectivity.
-
-
-
Mechanism of Inhibition Studies:
-
For confirmed hits, perform enzyme kinetic studies (e.g., Michaelis-Menten analysis with varying substrate and inhibitor concentrations) to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and calculate the inhibition constant (Ki).
-
-
Target Engagement and Validation:
-
Protocol 2: Cellular Thermal Shift Assay (CETSA):
-
Principle: As described above, ligand binding stabilizes the target protein against heat-induced denaturation. This is a gold-standard method for confirming target engagement in a physiological context.
-
Methodology:
-
Treat intact cells with the compound or vehicle control.
-
Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C).
-
Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blot or quantitative mass spectrometry (isothermal dose-response CETSA).
-
A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
-
-
-
Genetic Validation:
-
Use siRNA or CRISPR/Cas9 to knockdown or knockout the expression of the putative target enzyme in a relevant cell line.
-
The desired outcome is a "phenocopy," where depletion of the target protein mimics the phenotypic effect of the compound. For example, if the compound inhibits cell proliferation, knockdown of its target should also reduce proliferation. Furthermore, the compound's potency should be significantly reduced in the knockdown/knockout cells, demonstrating that its effect is target-dependent.
-
-
Table 1: Hypothetical Screening Data Summary
| Potential Target | Assay Type | Endpoint Measured | Hypothetical Result (IC₅₀/EC₅₀/Ki) |
| GPR109A | cAMP Inhibition | Functional Agonism | EC₅₀ = 750 nM |
| 5-HT2A | Radioligand Binding | Binding Affinity | Ki = 1.2 µM |
| USP1/UAF1 | Ub-Rho Deubiquitination | Enzyme Inhibition | IC₅₀ = 250 nM |
| Tyrosinase | L-DOPA Oxidation | Enzyme Inhibition | IC₅₀ = 5.5 µM |
| CSNK2A1 | Kinase Activity | Enzyme Inhibition | IC₅₀ > 50 µM |
Conclusion and Future Directions
The rational design of 2-(Benzylamino)-5-iodonicotinic acid, combining three pharmacologically relevant motifs, strongly suggests a complex biological profile. This guide outlines a robust, logical, and technically detailed strategy to move from rational hypothesis to validated biological target. The initial steps should focus on unbiased affinity proteomics to capture the full spectrum of binding partners, followed by rigorous, hypothesis-driven validation of the most promising candidates using the biochemical, cellular, and genetic methods described. Elucidating the primary biological target(s) of this compound is the critical next step in understanding its therapeutic potential and advancing it through the drug development pipeline.
References
-
(2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. [Link]
-
(2020). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. PubMed. [Link]
-
(2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. [Link]
-
(n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. [Link]
-
(n.d.). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]
-
(2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. PubMed Central. [Link]
-
(n.d.). Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation. PMC. [Link]
-
(2014). A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. PMC. [Link]
- (n.d.). Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. Unknown Source.
-
(2020). Structural insights for producing CK2α1-specific inhibitors. PubMed. [Link]
-
(2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]
-
(n.d.). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PubMed Central. [Link]
-
(2014). Inhibition of Nicotinic Acetylcholine Receptors, a Novel Facet in the Pleiotropic Activities of Snake Venom Phospholipases A2. PubMed Central. [Link]
-
(2019). Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents. MDPI. [Link]
-
(n.d.). Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279. Journal of Medicinal Chemistry - ACS Publications. [Link]
- (n.d.). 5-HT Receptors and their Ligands. Unknown Source.
-
(n.d.). Novel drug delivery systems of allylamines and benzylamines. ResearchGate. [Link]
-
(n.d.). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. [Link]
-
(n.d.). casein kinase 2, alpha 1 polypeptide subunit. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
(2023). Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target. MDPI. [Link]
-
(2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. PubMed. [Link]
-
(n.d.). Full article: Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Taylor & Francis Online. [Link]
-
(2019). Inhibitory effects of N-(acryloyl)benzamide derivatives on tyrosinase and melanogenesis. PubMed. [Link]
-
(n.d.). 7a1z - Crystal structure of human protein kinase CK2alpha' (CSNK2A2 gene product) in complex with the ATP-competitive inhibitor 6-bromo-5-chloro-1H-triazolo[4,5-b]pyridine - Summary. RCSB PDB. [Link]
-
(2019). (PDF) 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. ResearchGate. [Link]
-
(n.d.). Statistical analysis of phospholipase C (PLC) and nicotinic acid... ResearchGate. [Link]
-
(2021). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate. [Link]
-
(n.d.). AID 651605 - Inhibitors of USP1/UAF1: SAR in Primary Assay. PubChem. [Link]
-
(n.d.). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research - AACR Journals. [Link]
-
(2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. PubMed. [Link]
-
(n.d.). Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses. ACS Chemical Biology. [Link]
-
(2014). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [Link]
-
(n.d.). Benzylamine. Wikipedia. [Link]
-
(n.d.). List of Nicotinic acid derivatives. Drugs.com. [Link]
-
(n.d.). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PMC - PubMed Central. [Link]
-
(n.d.). Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances. MDPI. [Link]
-
(n.d.). Casein kinase 2, alpha 1. Wikipedia. [Link]
-
(n.d.). 5-hydroxytryptamine | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
(2022). Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site. PMC. [Link]
-
(2024). What are USP1 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
(2023). The Most Powerful Tyrosinase Inhibitors To Lighten Skin. Skin Type Solutions. [Link]
Sources
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzylamine - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 13. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.tocris.com [resources.tocris.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. skintypesolutions.com [skintypesolutions.com]
An In-Depth Technical Guide to the Investigation of 2-(Benzylamino)-5-iodonicotinic Acid in Enzyme Inhibition Studies
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in the characterization of 2-(Benzylamino)-5-iodonicotinic acid as a potential enzyme inhibitor. While direct literature on this specific molecule is nascent, this document synthesizes established principles from studies of structurally related compounds—namely nicotinic acid derivatives and benzylamine-containing molecules—to propose a robust strategy for its evaluation. We will delve into the rationale behind its design, hypothetical enzyme targets, and detailed, field-proven protocols for its comprehensive study.
Introduction: Deconstructing 2-(Benzylamino)-5-iodonicotinic Acid
The structure of 2-(Benzylamino)-5-iodonicotinic acid suggests a molecule designed with enzyme inhibition in mind. It is a composite of three key pharmacophores: a nicotinic acid scaffold, a benzylamine moiety, and an iodine substituent.
-
Nicotinic Acid Scaffold: Nicotinic acid (Niacin or Vitamin B3) and its derivatives are well-established as modulators of various enzymes.[1] They have been investigated for their roles in lowering cholesterol and as inhibitors of enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2) and Aurora kinases, which are crucial in cancer progression.[1][2] This pyridine-based core provides a rigid framework that can be functionalized to achieve specific interactions within an enzyme's active or allosteric sites.
-
Benzylamine Moiety: The benzylamine group is a prevalent feature in a multitude of approved drugs and investigational molecules.[3] Its presence is associated with a wide range of biological activities, including the inhibition of enzymes such as monoamine oxidase (MAO) and tyrosinase.[4][5] Benzylamines are recognized as privileged structures that can engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, with enzyme residues.[6]
-
Iodine Substituent: The introduction of a halogen, such as iodine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability. Furthermore, iodine can participate in halogen bonding, a non-covalent interaction that is increasingly being exploited in drug design to enhance binding affinity and selectivity. In some biological contexts, iodine has also been shown to possess antioxidant properties and can influence inflammatory pathways.[7]
Given these components, it is plausible to hypothesize that 2-(Benzylamino)-5-iodonicotinic acid could be a potent and selective inhibitor of a variety of enzymes, particularly those with binding pockets that can accommodate its distinct structural features.
Hypothetical Target Identification and Rationale
In the absence of empirical data, a logical first step is to identify potential enzyme classes to screen against. Based on the activities of its constituent moieties, the following enzyme families represent promising starting points:
-
Protein Kinases: The nicotinamide (a related structure) scaffold is a known hinge-binding motif in many kinase inhibitors.[2] Dysregulated kinases are implicated in a vast array of diseases, most notably cancer.[8] Therefore, screening 2-(Benzylamino)-5-iodonicotinic acid against a panel of cancer-associated kinases, such as Aurora kinases, VEGFR kinases, or other tyrosine kinases, would be a high-priority avenue of investigation.[9]
-
Dehydrogenases: As a nicotinic acid derivative, this compound might interfere with enzymes that utilize nicotinamide adenine dinucleotide (NAD+/NADH) as a cofactor.
-
Serine Proteases: Benzylamine and related benzamidine structures are known to bind to the S1 pocket of trypsin-like serine proteases.[6]
The following workflow outlines a rational approach to target identification and validation.
Caption: A logical workflow for the investigation of a novel enzyme inhibitor.
Core Experimental Protocols
This section provides detailed, step-by-step methodologies for the essential experiments required to characterize 2-(Benzylamino)-5-iodonicotinic acid as an enzyme inhibitor. These protocols are designed to be self-validating, with integrated controls to ensure data integrity.
Determination of IC50
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Principle: A fixed concentration of the target enzyme and its substrate are incubated with a range of concentrations of the inhibitor. The rate of the enzymatic reaction is measured, and the IC50 is the concentration of inhibitor at which the reaction rate is reduced by 50%.
Step-by-Step Protocol (Example: A Generic Kinase Assay):
-
Preparation of Reagents:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Stock: Prepare a concentrated stock of the purified target kinase in kinase buffer. The final concentration in the assay should be in the low nanomolar range and determined empirically.
-
Substrate Stock: Prepare a stock solution of the peptide or protein substrate and ATP. The substrate concentration should ideally be at or near its Michaelis constant (Km) for the enzyme.
-
Inhibitor Stock: Prepare a high-concentration stock solution of 2-(Benzylamino)-5-iodonicotinic acid in 100% DMSO (e.g., 10 mM).
-
-
Assay Procedure (96-well or 384-well plate format):
-
Create a serial dilution of the inhibitor stock in DMSO. A common starting point is a 10-point, 3-fold serial dilution.
-
Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (for control wells) to the assay wells.
-
Add the enzyme solution to each well and incubate for a predefined period (e.g., 15-30 minutes) at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The reaction time should be within the linear range of product formation.
-
Stop the reaction. The method for stopping the reaction and detecting the product will depend on the assay format (e.g., addition of a detection reagent for a luminescence-based assay that measures remaining ATP).
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data, setting the DMSO-only wells (no inhibition) as 100% activity and a control with a known potent inhibitor as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Data Presentation:
| Inhibitor Conc. (µM) | Raw Signal | % Inhibition |
| 100 | 150 | 95.0 |
| 33.3 | 250 | 91.7 |
| 11.1 | 500 | 83.3 |
| 3.7 | 1000 | 66.7 |
| 1.2 | 1800 | 40.0 |
| 0.4 | 2500 | 16.7 |
| 0.1 | 2800 | 6.7 |
| 0.0 | 3000 | 0.0 |
This table is an illustrative example of how to structure IC50 data.
Mechanism of Action (MoA) Studies
Understanding how an inhibitor interacts with the enzyme and its substrate is crucial. This is typically achieved by performing kinetic assays at varying concentrations of both the inhibitor and the substrate.[10]
Principle: By measuring the initial reaction velocities under different substrate and inhibitor concentrations, one can determine if the inhibitor is competitive, non-competitive, uncompetitive, or mixed-mode.[11] This is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate concentration]).[5]
Step-by-Step Protocol:
-
Experimental Setup:
-
Design a matrix of experiments where you have several fixed concentrations of 2-(Benzylamino)-5-iodonicotinic acid (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki - where Ki is the inhibition constant, which can be estimated from the IC50).
-
For each inhibitor concentration, perform a series of reactions with varying substrate concentrations (e.g., ranging from 0.2 x Km to 5 x Km).
-
Measure the initial reaction velocity (v) for each combination of inhibitor and substrate concentration.
-
-
Data Analysis:
-
For each inhibitor concentration, plot v versus the substrate concentration [S] to generate Michaelis-Menten curves.
-
Create a Lineweaver-Burk plot by plotting 1/v versus 1/[S] for each inhibitor concentration.
-
Analyze the resulting plot:
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).
-
Mixed Inhibition: The lines will intersect in the second or third quadrant (both Vmax and Km are affected).
-
-
-
Determining the Inhibition Constant (Ki):
-
The Ki can be calculated by fitting the data to the appropriate Michaelis-Menten equation for the determined mode of inhibition using non-linear regression software.[12]
-
Caption: Interpreting Lineweaver-Burk plots to determine the mechanism of inhibition.
Hypothetical Signaling Pathway Involvement
Assuming 2-(Benzylamino)-5-iodonicotinic acid is identified as a kinase inhibitor, for instance, an inhibitor of an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, it would be expected to modulate downstream signaling pathways critical for cell proliferation and survival.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Conclusion
While 2-(Benzylamino)-5-iodonicotinic acid is a novel chemical entity without a documented history of biological activity, its structural components provide a strong rationale for its investigation as an enzyme inhibitor. This guide offers a comprehensive, step-by-step framework for its synthesis, screening, and detailed characterization. By following these established and robust protocols, researchers can systematically elucidate the inhibitory potential and mechanism of action of this promising molecule, paving the way for its potential development in therapeutic applications.
References
-
Chemistry LibreTexts. (2023). 5.4: Enzyme Inhibition. [Link]
-
Kim, D., et al. (2021). Design and Synthesis of (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives as Tyrosinase Inhibitors and Their Anti-Melanogenic and Antioxidant Effects. Molecules. [Link]
-
Wikipedia. (2024). Enzyme inhibitor. [Link]
-
A Standard Operating Procedure for an Enzymatic Activity Inhibition Assay. (2021). Methods and Protocols. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]
-
Navarro-Lérida, I., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Pharmacology. [Link]
-
El-Dash, Y., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie. [Link]
-
Moreno-Vega, A.I., et al. (2021). Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond. Nutrients. [Link]
- Google Patents. (n.d.).
-
Petrova, B., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences. [Link]
-
Thompson, C.A., et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry. [Link]
-
Liu, X., et al. (2019). Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
ResearchGate. (2020). Starch-iodine assay method underestimates α-amylase inhibitory potential of antioxidative compounds and extracts. [Link]
-
Khanye, S.D., et al. (2021). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. [Link]
-
Mao, Z., et al. (2022). Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. Frontiers in Pharmacology. [Link]
-
Blanchard, J.S. (2013). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Biochemistry. [Link]
-
Gray, D.W., et al. (2024). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Pharmaceuticals. [Link]
-
Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. [Link]
-
Aceves, C., et al. (2021). Molecular Iodine Has Extrathyroidal Effects as an Antioxidant, Differentiator, and Immunomodulator. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (n.d.). (A) Selected benzyl amine-containing examples of FDAapproved... [Link]
-
Labiotech.eu. (2024). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. [Link]
-
StackExchange. (2019). Will amylase inhibitors affect the colorigenic reaction between starch and iodine? [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. [Link]
-
Wikipedia. (2024). Benzylamine. [Link]
-
Wikipedia. (2024). Cholesterol. [Link]
-
Sponarova, J., et al. (2023). DNA Damage and Repair in Thyroid Physiology and Disease. Endocrine Reviews. [Link]
- Google Patents. (n.d.).
-
Harris, C.J., et al. (2021). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. ACS Medicinal Chemistry Letters. [Link]
-
PubChem. (n.d.). 2-(Benzylamino)-5-nitropyridine. [Link]
-
PubChem. (n.d.). 2-(Benzylamino)pyridine. [Link]
Sources
- 1. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzylamine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Iodine Has Extrathyroidal Effects as an Antioxidant, Differentiator, and Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labiotech.eu [labiotech.eu]
- 9. Frontiers | Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity [frontiersin.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Khan Academy [khanacademy.org]
- 12. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for 2-(Benzylamino)-5-iodonicotinic Acid in Medicinal Chemistry
Introduction: A Scaffold with Latent Potential in Drug Discovery
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of successful drug discovery campaigns. 2-(Benzylamino)-5-iodonicotinic acid emerges as a compound of significant interest, not from a wealth of published data on its direct biological activity, but from the proven therapeutic relevance of its constituent chemical motifs. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for this intriguing scaffold. While direct biological profiling of 2-(Benzylamino)-5-iodonicotinic acid is not extensively reported in publicly accessible literature, a comprehensive analysis of structurally related molecules provides a strong rationale for its exploration in various therapeutic areas.
The core structure combines three key features, each contributing to its potential as a privileged scaffold:
-
2-Aminopyridine Core: This nitrogen-containing heterocycle is a ubiquitous feature in a vast number of approved drugs and clinical candidates, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets.
-
Benzylamino Group: This substituent can participate in hydrophobic and pi-stacking interactions, crucial for binding to many protein active sites. The benzyl group also offers a readily modifiable handle for structure-activity relationship (SAR) studies.
-
5-Iodo Substitution: The iodine atom at the 5-position of the pyridine ring is a particularly noteworthy feature. It can act as a bulky and lipophilic group, potentially enhancing binding affinity. Furthermore, the carbon-iodine bond provides a reactive handle for synthetic diversification through various cross-coupling reactions, allowing for the rapid generation of analog libraries.
This guide will provide a forward-looking perspective on the application of 2-(Benzylamino)-5-iodonicotinic acid, drawing on established principles of medicinal chemistry and data from analogous compounds to propose its utility in the discovery of novel therapeutics.
Part 1: Potential Therapeutic Applications - An Evidence-Based Extrapolation
Based on the known biological activities of structurally similar compounds, 2-(Benzylamino)-5-iodonicotinic acid and its derivatives are proposed as promising candidates for investigation in the following areas:
Kinase Inhibition
The 2-aminopyridine and benzylamino moieties are common features in a multitude of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
-
Rationale: Derivatives of 2-(aminopyridyl) and 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent Src/Abl kinase inhibitors with significant antiproliferative activity.[1] Additionally, 5-benzylamine-substituted pyrimido[4,5-c]quinoline derivatives have been synthesized as inhibitors of Casein Kinase 2 (CSNK2A), demonstrating antiviral activity.[2][3] The 2-(Benzylamino)-5-iodonicotinic acid scaffold can be envisioned as a key building block for a new class of kinase inhibitors, where the benzylamino group interacts with the hinge region of the kinase and the iodinated pyridine core can be further functionalized to target specific pockets within the ATP-binding site.
-
Proposed Research Workflow:
Caption: Proposed workflow for kinase inhibitor discovery.
Modulators of Neurological Targets
The benzylamino moiety is also present in compounds that target receptors in the central nervous system (CNS).
-
Rationale: N-benzyl phenethylamines have been investigated as 5-HT2A/2C receptor agonists, which are implicated in various neurological and psychiatric conditions.[4] Derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones have been designed as multi-target agents for Alzheimer's disease, inhibiting both acetylcholinesterase and β-secretase.[5] The 2-(Benzylamino)-5-iodonicotinic acid scaffold could be explored for its potential to modulate these or other CNS receptors and enzymes.
Tyrosinase Inhibition and Dermatological Applications
Hyperpigmentation disorders are a common dermatological concern, and tyrosinase is a key enzyme in melanin production.
-
Rationale: (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives have been identified as potent tyrosinase inhibitors, suggesting that the benzylamino group can be a key pharmacophore for interacting with this enzyme.[6] The 2-(Benzylamino)-5-iodonicotinic acid core could be derivatized to mimic the structure of these known inhibitors, with the potential for developing novel agents for treating hyperpigmentation.
Part 2: Synthetic and Experimental Protocols
The following protocols are provided as a guide for the synthesis and initial biological evaluation of 2-(Benzylamino)-5-iodonicotinic acid and its derivatives. These are generalized procedures and may require optimization based on specific laboratory conditions and the nature of the synthesized analogs.
Synthesis of 2-(Benzylamino)-5-iodonicotinic Acid
The synthesis of the title compound can be approached through several routes. A plausible and adaptable method involves the nucleophilic aromatic substitution of a suitable dihalopyridine precursor.
Protocol 2.1.1: Synthesis via Nucleophilic Aromatic Substitution
Caption: Synthetic scheme for 2-(Benzylamino)-5-iodonicotinic acid.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-chloro-5-iodonicotinic acid (1.0 eq) in a suitable high-boiling polar aprotic solvent such as DMSO or DMF, add benzylamine (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
General Protocol for Kinase Inhibitor Screening
This protocol outlines a general approach for screening 2-(Benzylamino)-5-iodonicotinic acid and its derivatives against a panel of protein kinases.
Protocol 2.2.1: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This is an example of a common fluorescence resonance energy transfer (FRET)-based assay.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare the kinase, europium-labeled antibody, and a broad-spectrum kinase tracer according to the manufacturer's instructions.
-
-
Assay Plate Preparation:
-
Dispense the test compound at various concentrations into a 384-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
-
Reaction:
-
Add the kinase and the europium-labeled antibody to the wells.
-
Add the kinase tracer to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve. A lower IC₅₀ value indicates a more potent inhibitor.
Table 1: Representative Data from a Hypothetical Kinase Screen
| Compound | Target Kinase | IC₅₀ (nM) |
| 2-(Benzylamino)-5-iodonicotinic acid | Kinase A | >10,000 |
| Derivative 1a (R = 4-fluorophenyl) | Kinase A | 520 |
| Derivative 1b (R = 3-aminophenyl) | Kinase A | 85 |
| Staurosporine (Control) | Kinase A | 5 |
This data is hypothetical and for illustrative purposes only.
General Protocol for Cell-Based Antiproliferative Assay
This protocol describes a method to assess the ability of the synthesized compounds to inhibit the growth of cancer cell lines.
Protocol 2.3.1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
2-(Benzylamino)-5-iodonicotinic acid represents a promising, yet underexplored, scaffold for medicinal chemistry. The synthetic accessibility and the potential for diverse biological activities, inferred from structurally related compounds, make it an attractive starting point for drug discovery programs targeting kinases, CNS receptors, and other enzymes. The protocols and conceptual frameworks provided in this guide are intended to catalyze further investigation into this versatile molecule. Future work should focus on the synthesis and systematic biological evaluation of a library of derivatives to elucidate the structure-activity relationships and identify lead compounds for various therapeutic indications.
References
-
Design and Synthesis of (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives as Tyrosinase Inhibitors and Their Anti-Melanogenic and Antioxidant Effects. National Institutes of Health. [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]
-
Synthesis and 5-HT2A/2C Receptor Agonist Activity of N-Benzyl Phenethylamines. PubMed Central. [Link]
-
Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents. MDPI. [Link]
-
Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. National Institutes of Health. [Link]
Sources
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. copbela.org [copbela.org]
- 6. Design and Synthesis of (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives as Tyrosinase Inhibitors and Their Anti-Melanogenic and Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Benzylamino)-5-iodonicotinic Acid as a Chemical Probe for Target Identification
Introduction: Unveiling Protein Targets with Precision
In the landscape of modern drug discovery and chemical biology, the identification of a small molecule's protein target is a pivotal step in understanding its mechanism of action and potential therapeutic applications. Chemical probes are small molecules designed to bind to specific protein targets, enabling their identification and functional characterization within a complex biological system.[1][2][3] A well-designed chemical probe is characterized by its high potency and selectivity for its target, and its ability to be chemically modified to incorporate reporter tags for detection and enrichment.[3]
This guide focuses on the application of 2-(Benzylamino)-5-iodonicotinic acid as a versatile chemical probe for target identification. The rationale for its design is rooted in the established biological activities of nicotinic acid derivatives, which have been implicated in a wide range of cellular processes and diseases.[4][5][6][7] The benzylamino substituent is hypothesized to confer specific binding affinity to a yet-to-be-identified protein target, while the iodo group serves as a crucial "handle" for the attachment of various functional groups, transforming the core molecule into a powerful tool for target discovery.
This document will provide a comprehensive overview of the synthesis of 2-(Benzylamino)-5-iodonicotinic acid, its derivatization into functional probes, and detailed protocols for its application in target identification workflows, including affinity-based protein profiling and photo-affinity labeling.
Probe Design and Synthesis
The efficacy of a chemical probe is fundamentally linked to its molecular design. The structure of 2-(Benzylamino)-5-iodonicotinic acid incorporates three key features:
-
Nicotinic Acid Scaffold: A privileged scaffold in medicinal chemistry, known to interact with a variety of protein targets.[4][6]
-
Benzylamino Group: This group is anticipated to be the primary determinant of target selectivity and affinity.
-
Iodo Functional Handle: The iodine atom on the pyridine ring is a versatile site for chemical modification, allowing for the introduction of reporter tags or cross-linking agents with minimal perturbation to the core molecule's binding properties.
Plausible Synthetic Route
-
Starting Material: Commercially available 2-chloro-5-iodonicotinic acid.
-
Nucleophilic Aromatic Substitution: Reaction of 2-chloro-5-iodonicotinic acid with benzylamine in the presence of a suitable base (e.g., potassium carbonate) and a palladium catalyst to facilitate the coupling reaction.
-
Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.
It is imperative to characterize the final compound thoroughly using techniques like NMR, mass spectrometry, and elemental analysis to confirm its identity and purity before proceeding with derivatization and biological experiments.
Derivatization of the Chemical Probe
The iodo group on the 2-(Benzylamino)-5-iodonicotinic acid scaffold is the key to its versatility as a chemical probe. Through well-established cross-coupling reactions, such as the Sonogashira or Suzuki coupling, various functional moieties can be introduced.
| Probe Type | Functional Moiety | Application | Rationale |
| Affinity Probe | Biotin | Affinity-Based Protein Profiling (AfBPP) | Biotin's high affinity for streptavidin allows for the selective enrichment of probe-bound proteins from complex mixtures. |
| Imaging Probe | Fluorophore (e.g., Fluorescein, Rhodamine) | Cellular Imaging, Target Localization | Enables visualization of the probe's subcellular localization and interaction with its target in live or fixed cells. |
| Photo-affinity Probe | Photo-crosslinker (e.g., Diazirine, Benzophenone) | Photo-Affinity Labeling (PAL) | Upon UV irradiation, the crosslinker forms a covalent bond with the target protein, enabling its identification even in cases of weak or transient binding.[10][11] |
Target Identification Strategies and Protocols
The choice of target identification strategy will depend on the specific research question and the characteristics of the probe-target interaction. Below are detailed protocols for two of the most powerful approaches.
Affinity-Based Protein Profiling (AfBPP) using a Biotinylated Probe
This method relies on the high-affinity interaction between biotin and streptavidin to enrich and subsequently identify the protein targets of the chemical probe.
Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).
Materials:
-
Biotinylated 2-(Benzylamino)-5-iodonicotinic acid probe
-
Control probe (structurally similar but inactive)
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Enzymes for protein digestion (e.g., Trypsin)
-
Reagents for mass spectrometry analysis
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Probe Incubation:
-
Incubate the cell lysate with the biotinylated probe at a predetermined optimal concentration for a specified time at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with the control probe.
-
To demonstrate target specificity, a competition experiment can be performed by pre-incubating the lysate with an excess of the unlabeled 2-(Benzylamino)-5-iodonicotinic acid before adding the biotinylated probe.
-
-
Affinity Enrichment:
-
Add pre-washed streptavidin beads to the lysate-probe mixture and incubate for 1-2 hours at 4°C with gentle rotation.
-
Collect the beads using a magnetic stand and discard the supernatant.
-
-
Washing:
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include:
-
2 washes with lysis buffer
-
2 washes with a high-salt buffer (e.g., PBS + 500 mM NaCl)
-
2 washes with PBS
-
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Excise the protein bands of interest or the entire gel lane for in-gel digestion with trypsin.
-
Alternatively, perform on-bead digestion followed by elution of the peptides.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).
-
Compare the protein lists from the probe-treated and control samples to identify specific binding partners of the probe.
-
Photo-Affinity Labeling (PAL) using a Diazirine-Modified Probe
PAL is a powerful technique to covalently label interacting proteins, which is particularly useful for capturing transient or weak interactions.[11]
Caption: Workflow for Photo-Affinity Labeling (PAL).
Materials:
-
Photo-affinity probe (e.g., diazirine-modified 2-(Benzylamino)-5-iodonicotinic acid)
-
UV lamp (e.g., 365 nm)
-
Click chemistry reagents (e.g., biotin-azide, copper catalyst, reducing agent)
-
Other materials as listed for AfBPP
Procedure:
-
Probe Incubation:
-
Incubate live cells or cell lysate with the photo-affinity probe.
-
-
UV Cross-linking:
-
Irradiate the samples with UV light at a specific wavelength (e.g., 365 nm) for an optimized duration on ice. This activates the diazirine group, which then forms a covalent bond with nearby molecules, including the target protein.
-
-
Cell Lysis and Click Chemistry:
-
If using live cells, lyse them after UV irradiation.
-
Perform a click reaction to attach a reporter tag (e.g., biotin) to the alkyne handle on the probe.
-
-
Enrichment and Analysis:
-
Proceed with affinity enrichment using streptavidin beads, washing, elution, and LC-MS/MS analysis as described in the AfBPP protocol.
-
Target Validation: From Candidates to Confirmed Targets
The identification of potential binding partners through proteomics is only the first step. Rigorous validation is essential to confirm that these candidates are bona fide targets of 2-(Benzylamino)-5-iodonicotinic acid.
| Validation Method | Description |
| Orthogonal Assays | Use independent biochemical or biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to confirm a direct interaction between the unlabeled compound and the purified candidate protein. |
| Genetic Approaches | Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the expression of the candidate target protein. The cellular phenotype upon treatment with 2-(Benzylamino)-5-iodonicotinic acid should be attenuated or abolished in the absence of the target. |
| Target Engagement Assays | Develop an assay to measure the direct binding of the compound to its target in cells. This could involve cellular thermal shift assays (CETSA), in-cell Westerns, or fluorescence-based methods. |
| Structure-Activity Relationship (SAR) Studies | Synthesize and test analogs of 2-(Benzylamino)-5-iodonicotinic acid. The binding affinity to the target protein should correlate with the functional activity of the compounds in cellular assays. |
Conclusion
2-(Benzylamino)-5-iodonicotinic acid represents a promising chemical probe for the identification of novel protein targets. Its rational design, incorporating a biologically relevant scaffold, a target-binding moiety, and a versatile functional handle, makes it amenable to a variety of target identification strategies. The detailed protocols and validation workflows provided in this guide offer a comprehensive framework for researchers to leverage this and similar chemical probes to unravel complex biological pathways and accelerate the discovery of new therapeutic targets.
References
-
2-Benzylamino-5-nitropyridine | C12H11N3O2 | CID 261542 - PubChem. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
A novel 2,5-diaminopyrimidine-based affinity probe for Bruton's tyrosine kinase - PMC. (2015, November 4). NCBI. Retrieved January 26, 2026, from [Link]
-
Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. (n.d.). Bentham Science. Retrieved January 26, 2026, from [Link]
-
Design and Synthesis of (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives as Tyrosinase Inhibitors and Their Anti-Melanogenic and Antioxidant Effects - MDPI. (2021, July 28). MDPI. Retrieved January 26, 2026, from [Link]
-
Development of Second Generation Activity-Based Chemical Probes for Sirtuins - MDPI. (2018, August 31). MDPI. Retrieved January 26, 2026, from [Link]
-
Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. (2014, June 1). PubMed. Retrieved January 26, 2026, from [Link]
-
Nicotinic acid derivatives: Application and uses, review. (2021, December 30). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Peroxynitrite-Activated Conditional Chemical Probe for the Affinity-Based Protein Modification - PMC. (2025, July 10). NCBI. Retrieved January 26, 2026, from [Link]
-
Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Synthesis of 2-aminonicotinic acid. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity - PMC. (2024, February 27). NCBI. Retrieved January 26, 2026, from [Link]
- TWI542578B - Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives - Google Patents. (n.d.). Google Patents.
-
Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). NCBI. Retrieved January 26, 2026, from [Link]
-
Target identification of natural products and bioactive compounds using affinity-based probes. (2015, November 18). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Target Identification Using Chemical Probes. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (n.d.). American Association for Cancer Research. Retrieved January 26, 2026, from [Link]
Sources
- 1. Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives - Ahuja - Combinatorial Chemistry & High Throughput Screening [rjsocmed.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TWI542578B - Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Comprehensive In Vitro Antimicrobial Susceptibility Testing of 2-(Benzylamino)-5-iodonicotinic Acid
An Application Note and Protocol for Researchers
Introduction: The Imperative for Novel Antimicrobial Evaluation
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1] Nicotinic acid (a form of vitamin B3) and its derivatives have emerged as a promising scaffold in medicinal chemistry, with various synthesized analogues demonstrating a wide range of biological activities, including potential antimicrobial effects.[2][3][4][5][6] The compound 2-(benzylamino)-5-iodonicotinic acid, a synthetic derivative, warrants a systematic evaluation of its antimicrobial potential. While direct studies on this specific molecule are not widely published, related structures incorporating benzylamino and nicotinic acid moieties have shown biological activity, providing a strong rationale for investigation.[7][8][9][10]
This document, authored for researchers, scientists, and drug development professionals, provides a comprehensive, field-tested framework for determining the in vitro antimicrobial susceptibility profile of a novel test article, using 2-(Benzylamino)-5-iodonicotinic acid as the primary example. The protocols herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity, reproducibility, and relevance.[11][12][13][14] The objective is to guide the user through the essential phenotypic assays required to characterize a new chemical entity's spectrum of activity and potency.
Foundational Principles: Adherence to International Standards
Antimicrobial susceptibility testing (AST) is a highly standardized field where minor procedural deviations can lead to significant variations in results.[15] Therefore, all experimental work should be conducted in alignment with the latest guidelines from either CLSI or EUCAST.[11][12][16] These organizations provide detailed recommendations on everything from media preparation and inoculum density to quality control and data interpretation, forming the bedrock of trustworthy and comparable AST data.[12][17]
Key Pillars of a Self-Validating AST Workflow:
-
Standardized Inoculum: The density of the bacterial suspension used for inoculation is critical. The universally accepted standard is a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[18][19]
-
Quality Control (QC): Routine testing of well-characterized reference strains (e.g., from the American Type Culture Collection, ATCC) is non-negotiable.[20] These strains have known susceptibility profiles, and results must fall within established ranges to validate the test run.[20]
-
Appropriate Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA) are the standard media for most non-fastidious aerobic pathogens.[21][22] The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly impact the activity of certain antimicrobial agents.
Test Article and Reagent Preparation
Preparation of 2-(Benzylamino)-5-iodonicotinic Acid Stock Solution
The solubility and stability of the test article are paramount for accurate testing.
-
Solvent Selection: Begin by determining a suitable solvent for 2-(Benzylamino)-5-iodonicotinic acid. Dimethyl sulfoxide (DMSO) is a common choice for initial solubility tests of organic compounds.
-
Scientist's Note: The final concentration of the organic solvent in the test medium should not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth, leading to false-positive results. A solvent toxicity control must always be included in the assays.
-
-
Stock Solution Preparation: Accurately weigh a precise amount of the compound (e.g., 10 mg) and dissolve it in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL or 10,240 µg/mL).
-
Sterilization: Sterilize the stock solution by filtration through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Experimental Protocols
The following protocols outline the core assays for characterizing the antimicrobial profile of the test article.
Figure 2: Workflow for 2-fold serial dilution in a 96-well plate.
-
Inoculation: a. Add 100 µL of the diluted bacterial inoculum (prepared in step 1d) to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each test well is now 200 µL, and the bacterial concentration is 5 x 10⁵ CFU/mL.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air. [22][23]
-
Reading and Interpreting the MIC: a. Following incubation, examine the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of 2-(Benzylamino)-5-iodonicotinic acid at which there is no visible growth (i.e., the first clear well). [18][24] c. The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.
Protocol 2: Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of susceptibility and is excellent for screening purposes. [25][26][27]It involves placing paper disks impregnated with the test compound onto an agar plate swabbed with the test organism. [15][21][28] Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Sterile paper disks (6 mm diameter)
-
Sterile cotton swabs
-
Prepared 0.5 McFarland bacterial suspension
Step-by-Step Procedure:
-
Disk Preparation: a. Aseptically impregnate sterile paper disks with a known amount of the 2-(Benzylamino)-5-iodonicotinic acid solution. A common starting point is 20-30 µg per disk. b. Allow the solvent to fully evaporate from the disks in a sterile environment.
-
Plate Inoculation: a. Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension. b. Remove excess fluid by pressing the swab against the inside of the tube. [18] c. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth. [18]
-
Disk Application: a. Aseptically place the prepared disks onto the inoculated agar surface. b. Gently press each disk down to ensure complete contact with the agar. [26]Do not move a disk once it has been placed. c. Place disks far enough apart (e.g., 24 mm from center to center) to prevent overlapping zones of inhibition.
-
Incubation: a. Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Reading and Interpretation: a. After incubation, measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters (mm). [18] b. A larger zone of inhibition generally indicates greater susceptibility of the organism to the compound. [19]
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum. [1][29][30]This test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. [31] Step-by-Step Procedure:
-
Subculturing from MIC Plate: a. Following the determination of the MIC (Protocol 1), take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations). b. Spread the aliquot onto a fresh, antibiotic-free MHA plate.
-
Rationale: This step transfers any remaining viable bacteria to a nutrient-rich environment free of the inhibitory compound to see if they can recover and grow.
-
-
Incubation: a. Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Reading and Interpretation: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of the test article that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. [29][31] c. A compound is generally considered bactericidal if the MBC is no more than four times the MIC. [29]
Figure 3: Step-wise process for determining the Minimum Bactericidal Concentration (MBC).
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Example MIC Data for 2-(Benzylamino)-5-iodonicotinic acid
| Test Organism | Gram Stain | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus ATCC 29213 | Gram-positive | 16 |
| Escherichia coli ATCC 25922 | Gram-negative | 64 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 32 |
| Candida albicans ATCC 90028 | Fungi | >128 |
Table 2: Example MBC Data and Interpretation
| Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|
| S. aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| E. faecalis ATCC 29212 | 32 | >128 | >4 | Bacteriostatic |
Interpretation of Results: The raw MIC value (e.g., 16 µg/mL) is a measure of potency. [25]This value itself does not define whether an organism is "Susceptible," "Intermediate," or "Resistant." [32]Those categories are determined by comparing the MIC value to clinical breakpoints established by bodies like CLSI and EUCAST for approved drugs. [33]For a novel compound, these breakpoints do not exist. Therefore, the results should be interpreted in the context of:
-
Potency: Comparing MIC values against different organisms to determine the spectrum of activity.
-
Comparative Analysis: Benchmarking the MIC values against those of established antibiotics tested under the same conditions.
Conclusion
This application note provides a robust and standardized framework for the initial in vitro evaluation of the antimicrobial properties of 2-(Benzylamino)-5-iodonicotinic acid. By systematically determining the MIC, screening with disk diffusion, and assessing bactericidal activity through MBC testing, researchers can generate the foundational data necessary for further drug development. Adherence to the principles and protocols outlined, which are harmonized with CLSI and EUCAST standards, ensures the generation of high-quality, reproducible, and scientifically valid data, paving the way for the potential discovery of a new class of antimicrobial agents.
References
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]
-
protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Medscape. (2023, October 14). Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. [Link]
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48 Suppl 1, 5–16. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. [Link]
-
Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. [Link]
-
Wikipedia. (n.d.). Minimum inhibitory concentration. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical Breakpoint Tables. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Yildiz, S., et al. (2005). Synthesis and antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles. European Journal of Medicinal Chemistry, 40(6), 598-606. [Link]
-
World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Wikipedia. (n.d.). Minimum bactericidal concentration. [Link]
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]
-
Gessner, A., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(16), 3848. [Link]
-
BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. [Link]
-
National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
ResearchGate. (2008, August 6). Synthesis and Antimicrobial Activity of New 2‐[p‐Substituted‐benzyl]‐5‐[substituted‐carbonylamino]benzoxazoles. [Link]
-
ResearchGate. (2008, August 5). (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]
-
FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. [Link]
-
Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
Creative BioMart Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
-
SEAFDEC/AQD Institutional Repository. (n.d.). Disk diffusion method. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]
-
MDPI. (n.d.). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. [Link]
-
Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]
-
EUCAST. (n.d.). EUCAST -standardising antimicrobial susceptibility testing in Europe. [Link]
-
El-Sayed, M. A. A., et al. (2020). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 94, 103407. [Link]
-
CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]
-
ASJP. (n.d.). Synthesis, characterization and antimicrobial activity of two α aminophsphonates esters derived from benzylamine. [Link]
-
CGSpace. (2022, April 19). Broth microdilution reference methodology. [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Dr.Oracle. (2023, November 22). How do you interpret antibiotic susceptibility test results?. [Link]
-
National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
-
ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
ResearchGate. (n.d.). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. [Link]
-
ResearchGate. (2008, August 7). (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. [Link]
-
YouTube. (2020, July 27). MIC (Broth Microdilution) Testing. [Link]
-
YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]
-
Semantic Scholar. (n.d.). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Synthesis and antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. EUCAST: EUCAST - Home [eucast.org]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. nih.org.pk [nih.org.pk]
- 14. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. bsac.org.uk [bsac.org.uk]
- 17. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. chainnetwork.org [chainnetwork.org]
- 20. szu.gov.cz [szu.gov.cz]
- 21. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 22. cgspace.cgiar.org [cgspace.cgiar.org]
- 23. protocols.io [protocols.io]
- 24. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. emedicine.medscape.com [emedicine.medscape.com]
- 26. youtube.com [youtube.com]
- 27. asm.org [asm.org]
- 28. hardydiagnostics.com [hardydiagnostics.com]
- 29. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 30. Minimum Bactericidal Concentration (MBC) Test - Microbe [microbe.creativebiomart.net]
- 31. emerypharma.com [emerypharma.com]
- 32. idexx.com [idexx.com]
- 33. dickwhitereferrals.com [dickwhitereferrals.com]
Troubleshooting & Optimization
Technical Support Center: NMR Peak Assignment for Substituted Pyridine Compounds
Welcome to the technical support center for Nuclear Magnetic resonance (NMR) analysis of substituted pyridine compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in assigning proton (¹H) and carbon-¹³ (¹³C) NMR spectra for this important class of molecules. The unique electronic properties of the pyridine ring, influenced by the nitrogen heteroatom and various substituents, often lead to complex and non-intuitive spectra.
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face during your experiments.
Section 1: Fundamental Challenges & Initial Troubleshooting
This section addresses the most common hurdles in assigning NMR peaks for substituted pyridines and provides a foundational workflow for analysis.
FAQ 1: Why are the proton chemical shifts in my substituted pyridine spectrum so different from typical aromatic compounds?
The nitrogen atom in the pyridine ring is electronegative, leading to a significant deshielding effect on the ring protons, particularly at the α (C2, C6) and γ (C4) positions.[1] This is due to both inductive electron withdrawal and resonance effects that decrease electron density at these positions.[1] As a result, pyridine protons typically resonate at lower fields (higher ppm values) compared to benzene's single peak at approximately 7.27 ppm.[1]
-
α-protons (H2, H6): Generally the most deshielded, appearing furthest downfield.
-
γ-proton (H4): Also significantly deshielded, but usually to a lesser extent than the α-protons.
-
β-protons (H3, H5): Typically the most shielded of the ring protons, appearing at the highest field (lowest ppm).
The presence of substituents will further modulate these chemical shifts based on their electronic properties (electron-donating or electron-withdrawing) and their position on the ring.
Troubleshooting Guide: My initial ¹H NMR spectrum is too complex to interpret.
When faced with a complex ¹H NMR spectrum of a substituted pyridine, a systematic approach is crucial.
Step 1: Predict the Expected Spectrum Before analyzing the experimental data, sketch out a predicted spectrum. Consider the number of unique protons, their expected chemical shift regions based on the substituent's electronic effects, and the anticipated splitting patterns (J-coupling).
Step 2: Identify Key Regions Look for the characteristic downfield signals of the α-protons. Their integration should correspond to the number of protons at those positions.
Step 3: Utilize 2D NMR Spectroscopy For unambiguous assignments, 2D NMR is indispensable. The following experiments are highly recommended:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds.[2][3][4] It is the primary tool for tracing out the connectivity of the pyridine ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, providing a direct link between the ¹H and ¹³C spectra.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds.[2][3][4] It is invaluable for connecting different spin systems and confirming the position of substituents.
Workflow for Systematic Peak Assignment:
Caption: Logic for differentiating pyridine isomers.
Section 3: Data Tables for Reference
The following tables provide typical chemical shift ranges for unsubstituted pyridine and the influence of common substituents. These are intended as a guide; actual values will vary depending on the specific molecule and experimental conditions.
Table 1: Typical ¹H and ¹³C Chemical Shifts for Unsubstituted Pyridine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α (C2, C6) | ~8.6 | ~150 |
| β (C3, C5) | ~7.3 | ~124 |
| γ (C4) | ~7.7 | ~136 |
Note: Values are approximate and can vary with solvent. [5][6] Table 2: General Effects of Substituents on Pyridine Ring Proton Chemical Shifts
| Substituent Type | Effect on Ring Protons | Reason |
| Electron-Donating (e.g., -NH₂, -OR, -CH₃) | Shielding (shift to higher field/lower ppm) | Increases electron density on the ring. |
| Electron-Withdrawing (e.g., -NO₂, -CN, -COR) | Deshielding (shift to lower field/higher ppm) | Decreases electron density on the ring. |
References
-
Katritzky, A. R., & Dega‐Szafran, Z. (1989). Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Magnetic Resonance in Chemistry, 27(11), 1090–1093. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of a sample containing 0.05 M pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
-
DTIC. (n.d.). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
ACS Publications. (2023). Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. Inorganic Chemistry. [Link]
-
ERIC. (n.d.). Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. Retrieved from [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. [Link]
-
Chemistry Stack Exchange. (2014). Proton NMR signals and rings. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹⁵N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and Aminopyridines (APYs) in CDCl₃/DMSO-d₆ (70:30 v/v). Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Retrieved from [Link]
-
ACS Publications. (n.d.). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society. [Link]
-
SDSU NMR Facility – Department of Chemistry. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Pyridine Nitrogen-15 Nuclear Magnetic Resonance Chemical Shift as a Probe of Medium Effects in Aprotic and Hydrogen Bonding Solvents. (n.d.). Retrieved from [Link]
-
ACS Publications. (n.d.). Nuclear quadrupole resonance of nitrogen-14 in some pyridine derivatives. The Journal of Physical Chemistry. [Link]
-
The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. (n.d.). Retrieved from [Link]
-
ACS Publications. (n.d.). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Omega. [Link]
-
AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Estimation of the total range of ¹JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies. Retrieved from [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
PubMed Central. (n.d.). Series of Protonated Nitrogen Bases with a Weakly Coordinating Counteranion: Observation of the ¹⁴N–¹H Spin–Spin Coupling. Retrieved from [Link]
-
SciELO. (n.d.). Solvent effect on the ¹H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). New cases of prototropic tautomerism in substituted pyridines. Retrieved from [Link]
-
ACS Publications. (2026). Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. Journal of the American Chemical Society. [Link]
-
ACS Publications. (n.d.). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Omega. [Link]
-
A Study of Solvent Effects on the ¹³C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. (n.d.). Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
PMC. (2024). 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. Retrieved from [Link]
-
¹⁴ Nuclear Quadrupole Resonance Spectra of Coordinated Pyridine. An Extended Evaluation of the Coordinated Nitrogen Model. (n.d.). Retrieved from [Link]
-
Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. (n.d.). Retrieved from [Link]
-
EPFL. (n.d.). 2D NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
National MagLab. (n.d.). 3D ¹H–¹³C–¹⁴N correlation solid-state NMR spectrum. Retrieved from [Link]
-
¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. [Link]
-
Kwan, E. E. (n.d.). 2D NMR Problem Solving. Retrieved from [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. [Link]
-
Der Pharma Chemica. (n.d.). Revealing the J-coupling in the ¹H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Retrieved from [Link]
-
OPUS - Universität Stuttgart. (n.d.). Nitrogen-15 NMR of pyridine in high magnetic fields. Retrieved from [Link]
-
Reddit. (2017). Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs?. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]
Sources
Technical Support Center: Enhancing Oral Bioavailability of Nicotinic Acid-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming the challenges associated with the oral delivery of nicotinic acid (niacin) and its derivatives. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower your experimental design and troubleshooting efforts. Nicotinic acid, while a potent therapeutic agent for dyslipidemia, presents significant bioavailability and tolerability challenges primarily due to its rapid absorption, extensive first-pass metabolism, and a high incidence of adverse effects like cutaneous flushing.[1][2][3]
This resource provides a series of in-depth FAQs, troubleshooting guides, and validated protocols to navigate these complexities.
Section 1: Foundational Pharmacokinetics & Core Challenges
This section addresses the fundamental pharmacokinetic (PK) properties of nicotinic acid that underpin the need for advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary barrier to achieving consistent therapeutic plasma levels with standard, immediate-release (IR) nicotinic acid?
A1: The primary barrier is its extensive and saturable first-pass metabolism in the liver.[1] After rapid absorption from the gastrointestinal tract, nicotinic acid undergoes hepatic metabolism via two main pathways.[1][2]
-
Amidation Pathway: A high-affinity, low-capacity pathway that converts nicotinic acid to nicotinamide and its derivatives. This pathway is associated with the drug's therapeutic effects but can be quickly saturated.
-
Conjugation Pathway: A low-affinity, high-capacity pathway that conjugates nicotinic acid with glycine to form nicotinuric acid (NUA).[1]
With immediate-release formulations, the rapid absorption quickly saturates the amidation pathway, shunting the majority of the dose down the conjugation pathway.[4] This leads to a rapid peak in plasma concentration, a short half-life of about one hour, and the generation of metabolites associated with the prominent flushing side effect.[5]
Q2: How do different release profiles (IR, SR, ER) influence nicotinic acid's metabolism and side effects?
A2: The release rate directly dictates which metabolic pathway is predominantly used, which in turn influences the side effect profile.
-
Immediate-Release (IR): Rapid absorption saturates the amidation pathway, leading to high levels of nicotinuric acid, which is strongly linked to acute cutaneous flushing.[1][2]
-
Sustained-Release (SR): Very slow and prolonged absorption keeps plasma concentrations low, primarily utilizing the high-affinity amidation pathway. While this reduces flushing, the prolonged production of amidation metabolites has been associated with a higher risk of hepatotoxicity.[1][2]
-
Extended-Release (ER): This formulation is designed as a "happy medium." The release rate (typically over 8-12 hours) is slow enough to reduce the saturation of the amidation pathway (thus decreasing flushing compared to IR) but fast enough to avoid the prolonged, low-level exposure linked to hepatotoxicity with SR formulations.[1][2]
The following diagram illustrates this critical relationship between absorption rate and metabolic fate.
Caption: Metabolic fate of niacin based on formulation release rates.
Data Summary: Comparing Niacin Formulations
The table below summarizes the key pharmacokinetic and clinical differences between the main oral dosage forms.
| Parameter | Immediate-Release (IR) | Sustained-Release (SR) | Extended-Release (ER) |
| Time to Peak (Tmax) | ~45 minutes[6] | >12 hours[1] | 4-5 hours[6] |
| Bioavailability | High (but rapid clearance) | Low and variable[7][8] | Intermediate, controlled |
| Primary Metabolic Pathway | Conjugation[1][4] | Amidation[1] | Balanced between both[1][2] |
| Flushing Incidence | High[1][2] | Low[1][2] | Reduced vs. IR[1][2] |
| Hepatotoxicity Risk | Low | High[1][2] | Minimized vs. SR[1][2] |
Section 2: Formulation Strategies & Troubleshooting
This section details modern strategies to improve the oral delivery of nicotinic acid-based drugs, complete with troubleshooting for common experimental hurdles.
Strategy 1: Modified-Release Formulations
The goal is to control the rate of drug release to optimize the metabolic profile, thereby enhancing efficacy and minimizing side effects.[9] Hydrophilic matrix tablets using polymers like Hydroxypropyl Methylcellulose (HPMC) are a common approach.[6][10]
Q: My HPMC-based extended-release matrix tablet exhibits "dose dumping" (releases >80% of the drug in the first 2 hours) in simulated gastric fluid (SGF). What's the likely cause?
A: This is a critical failure for an ER formulation. The cause is likely an inadequate protective gel layer formation by the HPMC polymer. Here’s a troubleshooting workflow:
-
Check Polymer Viscosity Grade: Low-viscosity HPMC grades hydrate faster but form weaker gel layers that are more susceptible to erosion, especially in the acidic, high-motility environment of the stomach.
-
Solution: Increase the viscosity grade of HPMC (e.g., move from K4M to K15M or K100M). A higher viscosity polymer will form a more robust gel barrier, slowing initial water penetration and drug diffusion.
-
-
Evaluate Polymer Concentration: Insufficient polymer concentration (relative to the soluble drug) can lead to rapid matrix disintegration.
-
Solution: Increase the polymer-to-drug ratio. A minimum of 20-30% w/w HPMC is often required to ensure proper matrix integrity for highly soluble drugs like nicotinic acid.
-
-
Assess Impact of Excipients: Other excipients can interfere with HPMC hydration. For instance, highly soluble fillers like lactose can create porous channels in the matrix, accelerating drug release.
-
Solution: Consider replacing a portion of the soluble filler with an insoluble one, like microcrystalline cellulose (MCC) or dicalcium phosphate, to decrease the overall matrix porosity.[6]
-
-
Manufacturing Process Review: Inadequate compression force during tableting can result in a highly porous matrix that falls apart quickly.
-
Solution: Increase the compression force to achieve a tablet hardness that ensures matrix integrity without compromising polymer hydration. Perform a hardness-dissolution profile study to find the optimal range.
-
Strategy 2: Nanotechnology-Based Approaches
Encapsulating nicotinic acid into nanoparticles (e.g., PLGA, PLA) or nanohybrids can offer a controlled release profile and potentially alter its absorption pathway.[11][12]
Q: I'm formulating nicotinic acid-loaded PLGA nanoparticles, but I'm observing low encapsulation efficiency (<30%). Why is this happening?
A: Low encapsulation efficiency with a water-soluble drug like nicotinic acid in a hydrophobic polymer like PLGA is a common challenge. The drug tends to partition into the external aqueous phase during the solvent evaporation/diffusion step of nanoparticle formation.
-
Method Selection: A standard single emulsion (o/w) method is often inefficient for hydrophilic drugs.
-
Solution: Switch to a double emulsion (w/o/w) method. Dissolve the nicotinic acid in a small volume of water (inner aqueous phase), emulsify this into an organic phase containing the PLGA, and then emulsify this primary w/o emulsion into a larger external aqueous phase containing a stabilizer. This physically traps the drug within the nanoparticle.
-
-
Drug-Polymer Interaction: The lack of affinity between the hydrophilic drug and the hydrophobic polymer matrix is a key issue.
-
Solution: Consider creating a prodrug of nicotinic acid with increased lipophilicity (see Strategy 3). A more lipophilic molecule will have better partitioning into the PLGA core. Alternatively, ion-pairing with a lipophilic counter-ion can be explored to increase its affinity for the oily phase.[13]
-
-
Process Parameters: Rapid diffusion of the organic solvent can cause premature drug leakage.
-
Solution: Optimize the solvent evaporation rate. Slower evaporation (e.g., by reducing the stirring speed or increasing the volume of the external phase) can allow more time for the polymer to precipitate and effectively entrap the drug.
-
Strategy 3: Prodrug Approach
A prodrug is a chemically modified, inactive version of a drug that, after administration, is converted into the active parent drug through metabolic processes. For nicotinic acid, a prodrug strategy can be used to increase lipophilicity, potentially bypassing extensive first-pass metabolism via lymphatic absorption or altering the release rate.[14][15][16]
Q: My novel nicotinic acid ester prodrug shows excellent stability in buffer solutions but fails to release the parent drug in in vivo pharmacokinetic studies. What's the issue?
A: This suggests that the prodrug is too stable and is not being efficiently cleaved by endogenous enzymes (esterases) in the plasma or tissues.
-
Ester Linkage Steric Hindrance: Bulky chemical groups near the ester bond can sterically hinder the approach of esterase enzymes.
-
Solution: Redesign the promoiety (the chemical group attached to the parent drug). Opt for smaller, less sterically hindered linkers. For example, a simple dodecyl ester may be cleaved more readily than a highly branched tertiary butyl ester.[15]
-
-
Incorrect Enzyme Targeting: The prodrug may not be reaching the tissue or fluid (e.g., liver, plasma) where the necessary activating enzymes are located in sufficient concentration.
-
Solution: Characterize the enzymatic hydrolysis in vitro. Use different biological media like fresh rat plasma, human plasma, and liver S9 fractions to determine where (and if) the prodrug is cleaved. This will inform whether the lack of conversion is due to inherent stability or poor distribution.
-
-
Low Substrate Affinity: The prodrug may simply be a poor substrate for the relevant esterases.
-
Solution: Synthesize a small library of prodrugs with different ester linkers (e.g., methyl, ethyl, propyl, butyl esters) and screen them for their hydrolysis rates in plasma. This allows you to establish a structure-activity relationship for enzymatic cleavage and select a candidate with an optimal conversion rate.
-
Section 3: Essential Experimental Protocols
The following protocols provide a validated starting point for your experiments. Always adapt them based on your specific molecule and formulation.
Protocol 1: In Vitro Dissolution Testing for Modified-Release Formulations
This protocol simulates the transit of a dosage form from the stomach to the intestine.
Objective: To assess the drug release profile of an extended-release nicotinic acid formulation in pH-changing media.
Apparatus: USP Apparatus 2 (Paddle)
Media:
-
Simulated Gastric Fluid (SGF): 0.1 N HCl, pH 1.2
-
Simulated Intestinal Fluid (SIF): Phosphate buffer, pH 6.8
Procedure:
-
Set the paddle speed to 50 RPM and the temperature to 37 ± 0.5°C.
-
Place one tablet in each of the 6 dissolution vessels containing 750 mL of SGF (pH 1.2).
-
Begin the test and withdraw 5 mL samples at 1 and 2 hours. Do not replace the media.
-
At the 2-hour mark, add 250 mL of a pre-warmed phosphate buffer concentrate to each vessel to raise the pH to 6.8. This simulates gastric emptying into the intestine.
-
Continue the test, withdrawing 5 mL samples at 4, 6, 8, 10, and 12 hours. Replace each withdrawal with 5 mL of fresh, pre-warmed SIF (pH 6.8) to maintain a constant volume.
-
Filter all samples through a 0.45 µm filter immediately after withdrawal.
-
Analyze the samples for nicotinic acid concentration using a validated HPLC-UV method.
-
Self-Validation Check: The release profile should show a slow, controlled release over the 12-hour period. A coefficient of variation (CV%) of less than 10% across the 6 vessels at the final time point is desirable for a robust formulation.
Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model
Objective: To determine the plasma concentration-time profile and key PK parameters (Cmax, Tmax, AUC) of a novel nicotinic acid formulation compared to an IR control.
Model: Male Sprague-Dawley rats (250-300g), fasted overnight.
Procedure:
-
Dosing:
-
Group 1 (n=6): Administer the IR nicotinic acid formulation via oral gavage at a dose of 50 mg/kg. The vehicle is typically water.
-
Group 2 (n=6): Administer the test ER formulation via oral gavage at the same dose.
-
-
Blood Sampling: Collect ~150 µL of blood from the tail vein into EDTA-coated tubes at the following time points:
-
IR Group: 0 (pre-dose), 15, 30, 60, 90 minutes, and 2, 4, 6, 8 hours post-dose.
-
ER Group: 0 (pre-dose), 30, 60 minutes, and 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Sample Processing: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Bioanalysis: Store plasma at -80°C until analysis. Quantify the concentration of nicotinic acid (and its major metabolite, nicotinuric acid, if possible) using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the mean plasma concentration vs. time for each group.
-
Calculate pharmacokinetic parameters using non-compartmental analysis software.
-
Self-Validation Check: The ER formulation should exhibit a lower Cmax, a delayed Tmax, and a comparable or higher Area Under the Curve (AUC) relative to the IR formulation, confirming extended absorption and improved bioavailability. High inter-subject variability is common with niacin, so a sufficient number of animals is critical.[10][17]
-
Workflow Diagram: From Formulation to In Vivo Validation
This diagram outlines the logical flow for developing and validating a new oral formulation for a nicotinic acid-based drug.
Caption: A logical progression for formulation development and testing.
References
-
Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. (2023). Polymers. [Link]
-
The bioavailability of sustained release nicotinic acid formulations. (1985). British Journal of Clinical Pharmacology. [Link]
-
Understanding niacin formulations. (2002). The American Journal of Managed Care. [Link]
-
Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. (2003). American Journal of Health-System Pharmacy. [Link]
-
Nicotinic acid: an old drug with a promising future. (2007). British Journal of Pharmacology. [Link]
-
Effects of formulation design on niacin therapeutics: Mechanism of action, metabolism, and drug delivery. (2015). ResearchGate. [Link]
-
Stacking complexation by nicotinamide: A useful way of enhancing drug solubility. (2011). ResearchGate. [Link]
-
The bioavailability of sustained release nicotinic acid formulations. (1985). PubMed. [Link]
-
Oral formulation strategies to improve solubility of poorly water-soluble drugs. (2011). Expert Opinion on Drug Delivery. [Link]
-
Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. (2014). National Institutes of Health. [Link]
-
Development of in vitro-in vivo correlation for extended-release niacin after administration of hypromellose-based matrix formulations to healthy volunteers. (2014). PubMed. [Link]
-
pH-Responsive Inorganic/Organic Nanohybrids System for Controlled Nicotinic Acid Drug Release. (2022). PubMed Central. [Link]
-
Prioritizing oral bioavailability in drug development strategies. (2023). National Institutes of Health. [Link]
-
Preparation and characterization of microemulsion formulations of nicotinic acid and its prodrugs for transdermal delivery. (2007). PubMed. [Link]
-
Evaluation of Factors Impacting Nicotine Permeation in Oral Nicotine Pouch Products. (2023). ACS Omega. [Link]
-
Formulation strategies for poorly soluble drugs. (2024). ResearchGate. [Link]
- A pharmaceutical composition containing nicotinic acid and/or nicotinamide and/or tryptophan for positively influencing the intestinal microbiota. (2015).
-
Development of In Vitro–In Vivo Correlation for Extended‐Release Niacin After Administration of Hypromellose‐Based Matrix. (2014). Kinam Park. [Link]
-
Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. (2020). National Institutes of Health. [Link]
-
Formulation and in vitro evaluation of niacin-loaded nanoparticles to reduce prostaglandin mediated vasodilatory flushing. (2012). ResearchGate. [Link]
-
Niacin. (2018). Linus Pauling Institute, Oregon State University. [Link]
-
Nicotinamide adenine dinucleotide. (N.d.). Wikipedia. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). MDPI. [Link]
-
Niacin – a scoping review for Nordic Nutrition Recommendations 2023. (2023). Food & Nutrition Research. [Link]
-
Effects of formulation design on niacin therapeutics: mechanism of action, metabolism, and drug delivery. (2015). PubMed. [Link]
-
Formulation Development and Human In Vitro‐In Vivo Correlation for a Novel, Monolithic Controlled‐Release Matrix System of Niacin. (2004). Taylor & Francis Online. [Link]
-
Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. (2023). MDPI. [Link]
-
First-Pass Metabolism and Its Effect on Bioavailability. (2024). ResearchGate. [Link]
-
Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. (2020). ResearchGate. [Link]
-
Niclosamide Prodrug Enhances Oral Bioavailability and Targets Vasorin-TGFβ Signaling in Hepatocellular Carcinoma. (2024). ResearchGate. [Link]
-
First-pass effect. (N.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
-
Development and evaluation of niacinamide transdermal formulation by artificial membrane permeability. (2022). ResearchGate. [Link]
-
Niacin: chemical forms, bioavailability, and health effects. (2021). Oxford Academic. [Link]
-
First Pass Metabolism. (2023). YouTube. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). PubMed Central. [Link]
-
Nanoparticle-based drug delivery in the fight against cancer. (2017). YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of formulation design on niacin therapeutics: mechanism of action, metabolism, and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The bioavailability of sustained release nicotinic acid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The bioavailability of sustained release nicotinic acid formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pH-Responsive Inorganic/Organic Nanohybrids System for Controlled Nicotinic Acid Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Prioritizing oral bioavailability in drug development strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and characterization of microemulsion formulations of nicotinic acid and its prodrugs for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of in vitro-in vivo correlation for extended-release niacin after administration of hypromellose-based matrix formulations to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Comparative Analysis of 2-(benzylamino)-5-iodonicotinic acid (Compound X)
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the compound's selectivity for its intended target. Off-target activities can lead to unforeseen toxicities or a dilution of the desired therapeutic effect, ultimately resulting in costly late-stage failures.[1][2] This guide provides an in-depth, experience-driven framework for the comprehensive cross-reactivity profiling of a novel kinase inhibitor, exemplified by the hypothetical compound, 2-(benzylamino)-5-iodonicotinic acid, hereafter referred to as "Compound X".
Given the chemical structure of Compound X, featuring a nicotinic acid scaffold, we hypothesize its primary target to be a protein kinase, potentially within a family known to be modulated by similar chemotypes, such as Casein Kinase 2 (CSNK2A).[3][4][5][6] This guide will therefore focus on a robust strategy to not only confirm its primary target but, more importantly, to systematically uncover its potential off-target interactions. We will compare the hypothetical profiling data of Compound X with two other hypothetical kinase inhibitors, "Compound Y" (a highly selective tool compound) and "Compound Z" (a known multi-kinase inhibitor), to provide a clear context for data interpretation.
The Imperative of Early and Comprehensive Profiling
In modern drug discovery, profiling a compound against a broad panel of kinases has become a standard and essential practice.[7] The rationale is twofold: to identify any liabilities early in the discovery process and to potentially uncover new therapeutic opportunities.[8] A compound that interacts with multiple kinases is not necessarily undesirable; for instance, the multi-targeted activities of approved drugs like imatinib and dasatinib contribute to their clinical efficacy across different cancers.[8] However, this polypharmacology must be understood and characterized to distinguish between beneficial off-target effects and those that could lead to adverse events.[8][9]
Our approach to profiling Compound X is a multi-tiered strategy designed to build a comprehensive selectivity profile, moving from broad, high-throughput biochemical screens to more focused, cell-based functional assays.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: Casting a Wide Net with Biochemical Screens
The initial step is to assess the interaction of Compound X with a broad range of biological targets in a high-throughput and unbiased manner.
Large-Scale Kinome Profiling
The primary tool for assessing kinase inhibitor selectivity is a large-scale, competition-based binding assay, such as KINOMEscan®. This technology measures the ability of a compound to displace a ligand from the active site of a large number of kinases, providing a quantitative measure of interaction (dissociation constant, Kd, or percent inhibition at a given concentration).[10]
Experimental Rationale: We will screen Compound X, Compound Y, and Compound Z at a single high concentration (e.g., 10 µM) against a panel of over 400 kinases. This initial screen is designed to quickly identify all potential interactions, even weak ones. The results are often visualized on a "kinetree" diagram, which graphically represents the human kinome and highlights the kinases that interact with the compound.
Hypothetical Data Summary:
| Compound | Primary Target (Hypothesized) | Off-Targets (>90% Inhibition @ 10 µM) | Selectivity Score (S10 @ 10 µM) |
| Compound X | CSNK2A1 | 12 | 0.03 |
| Compound Y | CSNK2A1 | 1 | 0.002 |
| Compound Z | Multiple | 45 | 0.11 |
Selectivity Score (S10) is calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested.
Interpretation: The initial screen suggests that Compound X has a moderate selectivity profile. While it potently inhibits its intended target, CSNK2A1, it also shows significant interaction with 12 other kinases at a high concentration. In contrast, Compound Y appears highly selective, interacting with only one off-target. Compound Z, as expected, is a promiscuous inhibitor.
Broad Panel Safety Pharmacology
Beyond the kinome, it is crucial to evaluate a new compound against a panel of other protein targets known to be associated with adverse drug reactions.[11][12][13][14][15][16] These "safety pharmacology" or "secondary pharmacology" panels typically include a diverse set of G-protein coupled receptors (GPCRs), ion channels, and transporters.[17]
Experimental Rationale: Compound X will be screened at 10 µM against a standard safety panel (e.g., SafetyScreen44™). This panel includes targets that, if modulated, can lead to cardiovascular, central nervous system (CNS), or other organ system toxicities.[18]
Hypothetical Data Summary:
| Compound | Significant Off-Target Interactions (>50% Inhibition/Binding @ 10 µM) |
| Compound X | hERG (human Ether-à-go-go-Related Gene) potassium channel, 5-HT2B receptor |
| Compound Y | None |
| Compound Z | Multiple GPCRs and ion channels |
Interpretation: The safety pharmacology screen raises a potential red flag for Compound X: interaction with the hERG potassium channel, which is associated with a risk of cardiac arrhythmias.[19][20] The interaction with the 5-HT2B receptor is also a concern, as agonism at this receptor has been linked to valvular heart disease.
Tier 2: Quantifying Interactions through IC50/Kd Determination
The hits identified in the broad screens must be confirmed and quantified. This involves generating dose-response curves to determine the half-maximal inhibitory concentration (IC50) for enzymatic assays or the dissociation constant (Kd) for binding assays.
Experimental Rationale: We will perform 10-point dose-response curves for Compound X against its primary target (CSNK2A1) and all aformentioned off-targets identified in the kinome and safety pharmacology screens.
Hypothetical Data Summary:
| Target | Compound X (IC50/Kd, nM) | Compound Y (IC50/Kd, nM) | Compound Z (IC50/Kd, nM) |
| CSNK2A1 | 15 | 10 | 50 |
| Off-Target Kinase 1 | 250 | >10,000 | 150 |
| Off-Target Kinase 2 | 800 | >10,000 | 300 |
| ... (other 10 kinases) | >1,000 | >10,000 | <1,000 |
| hERG | 1,500 | >30,000 | 900 |
| 5-HT2B | 950 | >30,000 | 500 |
Interpretation: The dose-response data confirms that Compound X is a potent inhibitor of CSNK2A1. The selectivity window between the primary target and the most potent off-target kinase is approximately 17-fold (250 nM / 15 nM). While this is a reasonable starting point, a larger window is often desirable. The micromolar affinity for hERG and 5-HT2B warrants further investigation.
Tier 3: Validating in a Cellular Context
Biochemical assays are invaluable for initial screening, but they do not always reflect a compound's behavior in a complex cellular environment.[8] Therefore, it is essential to validate the on- and off-target activities in live cells.
Cellular Target Engagement Assays
Cellular Thermal Shift Assay (CETSA®) and NanoBRET® Target Engagement Assays are powerful techniques to confirm that a compound binds to its intended target inside a cell.[21][22][23][24][25][26][27][28][29][30]
-
CETSA® is based on the principle that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[23]
-
NanoBRET® is a proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound.[22][26]
Experimental Rationale: We will use a NanoBRET® assay to quantify the engagement of Compound X with CSNK2A1 and the top off-target kinase in live cells.
Caption: Principle of the NanoBRET® Target Engagement Assay.
Hypothetical Data Summary:
| Target | Compound X (Cellular EC50, nM) |
| CSNK2A1 | 50 |
| Off-Target Kinase 1 | 800 |
Interpretation: The cellular target engagement data shows a rightward shift in potency compared to the biochemical data, which is expected due to factors like cell permeability and efflux. Importantly, the selectivity window between the primary and off-target is maintained, confirming that the observed off-target interaction is not an artifact of the biochemical assay.
Cell-Based Functional Assays
The ultimate test of an off-target interaction is its functional consequence.
Experimental Rationale: We will use a cell line where the off-target kinase is known to play a key role in a specific signaling pathway. We will treat these cells with Compound X and measure the phosphorylation of a downstream substrate of the off-target kinase.
Hypothetical Data Summary:
| Assay | Compound X (EC50, nM) |
| CSNK2A1 Substrate Phosphorylation | 65 |
| Off-Target Kinase 1 Substrate Phosphorylation | 950 |
| Cell Proliferation (CSNK2A1-dependent cell line) | 75 |
Interpretation: The functional data aligns well with the cellular target engagement data, demonstrating that Compound X inhibits the off-target kinase at a concentration approximately 15-fold higher than its primary target. This provides a clearer picture of the potential for off-target effects at therapeutic concentrations.
hERG Channel Patch-Clamp Assay
Given the initial finding from the safety pharmacology screen, a more detailed assessment of hERG channel inhibition is mandatory.[20] The gold-standard method for this is the manual or automated patch-clamp assay, which directly measures the flow of ions through the hERG channel in cells expressing the channel.[19]
Experimental Rationale: A whole-cell patch-clamp assay will be performed on HEK293 cells stably expressing the hERG channel to determine the IC50 of Compound X for hERG inhibition.
Hypothetical Data Summary:
| Compound | hERG Patch-Clamp IC50 (µM) |
| Compound X | 2.5 |
Interpretation: The patch-clamp data confirms that Compound X is a micromolar inhibitor of the hERG channel. A therapeutic window is calculated by comparing the hERG IC50 to the anticipated efficacious plasma concentration. A window of less than 30-fold is generally considered a potential risk. This finding for Compound X would likely trigger a medicinal chemistry effort to engineer out the hERG liability.
Experimental Protocols
KINOMEscan® Profiling (Adapted from Manufacturer's Protocol)
-
Compound Preparation: Solubilize the test compound in 100% DMSO to create a stock solution.
-
Assay Plate Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Binding Reaction: In each well of a multi-well plate, combine the test compound, a specific kinase tagged with DNA, and an immobilized ligand that binds to the active site of the kinase.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate to remove unbound kinase.
-
Quantification: Quantify the amount of kinase bound to the immobilized ligand using quantitative PCR (qPCR) to detect the DNA tag.
-
Data Analysis: Calculate the percent inhibition of binding for the test compound compared to a DMSO control.
Manual Whole-Cell Patch-Clamp Assay for hERG
-
Cell Culture: Culture HEK293 cells stably expressing the hERG channel on glass coverslips.
-
Electrophysiology Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.
-
Patch Pipette: Pull a glass micropipette to a resistance of 2-5 MΩ and fill with an internal solution.
-
Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Elicit hERG Current: Apply a specific voltage pulse protocol to activate and deactivate the hERG channels and record the resulting tail current.
-
Compound Application: Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Data Acquisition and Analysis: Record the hERG current before and after compound application. Calculate the percent inhibition at each concentration and fit the data to a dose-response curve to determine the IC50.
Conclusion and Strategic Outlook
The comprehensive cross-reactivity profiling of our hypothetical Compound X has provided a detailed and actionable understanding of its selectivity. We have confirmed its potent on-target activity against CSNK2A1, quantified its interactions with a number of off-target kinases, and, most critically, identified a potential cardiotoxicity liability through its inhibition of the hERG channel.
This multi-tiered approach, moving from broad screening to detailed cellular and functional characterization, is a self-validating system. The concordance between biochemical, cellular target engagement, and functional assay data provides high confidence in the observed off-target activities. The comparison with a highly selective compound (Compound Y) and a promiscuous inhibitor (Compound Z) provides essential context for decision-making.
Based on this profile, the path forward for Compound X would involve a focused medicinal chemistry effort to improve its selectivity against the identified off-target kinases and to mitigate or eliminate its hERG liability, while maintaining its potent on-target activity. This data-driven approach to lead optimization significantly increases the probability of developing a safe and effective therapeutic candidate.
References
-
Bunnage, M. E. (2011). Getting pharmaceutical R&D back on target. Nature chemical biology, 7(6), 335-339. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 26, 2026, from [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
-
Gao, Y., et al. (2013). A broad-spectrum screen for predicting and rationalizing off-target activities of kinase inhibitors. Nature chemical biology, 9(2), 107-114. [Link]
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7081), 227-234. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509), eaaw8412. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2000). ICH Harmonised Tripartite Guideline S7A: Safety Pharmacology Studies for Human Pharmaceuticals. [Link]
-
Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved January 26, 2026, from [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]
-
Metrion Biosciences. (n.d.). GLP hERG Screening. Retrieved January 26, 2026, from [Link]
-
Ferguson, F. M., et al. (2020). Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega, 5(41), 26364-26376. [Link]
-
Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of PROTACs in living cells. Cell chemical biology, 25(1), 88-99.e9. [Link]
-
Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews Drug discovery, 11(12), 909-922. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase CK2: a potential therapeutic target [csnk2a1foundation.org]
- 6. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chayon.co.kr [chayon.co.kr]
- 11. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety | Biobide [biobide.com]
- 15. ajpbp.com [ajpbp.com]
- 16. The Key Role of Safety Pharmacology Testing in Drug Safety Evaluation (Special Topic Series on Drug Safety Evaluation) - Oreate AI Blog [oreateai.com]
- 17. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 18. fda.gov [fda.gov]
- 19. Construction of an integrated database for hERG blocking small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. metrionbiosciences.com [metrionbiosciences.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 23. news-medical.net [news-medical.net]
- 24. eubopen.org [eubopen.org]
- 25. bio-protocol.org [bio-protocol.org]
- 26. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 27. news-medical.net [news-medical.net]
- 28. m.youtube.com [m.youtube.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. youtube.com [youtube.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
